molecular formula C10H11Cl2NO2 B8178947 (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid

(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid

Cat. No.: B8178947
M. Wt: 248.10 g/mol
InChI Key: KGZBOALXMBRBMM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is a useful research compound. Its molecular formula is C10H11Cl2NO2 and its molecular weight is 248.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-4-(3,5-dichlorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-3-6(4-8(12)5-7)1-2-9(13)10(14)15/h3-5,9H,1-2,13H2,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZBOALXMBRBMM-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula for (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on (R)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid: Physicochemical Properties, Analytical Validation, and Therapeutic Applications

Executive Summary

Unnatural amino acids (UAAs) are pivotal in modern drug discovery, offering enhanced metabolic stability, unique physicochemical properties, and targeted interactions with specific biological transporters. Among these, (R)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid represents a highly specialized halogenated homophenylalanine derivative. This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, analytical validation protocols, and its mechanistic role in targeting the Large Neutral Amino Acid Transporter 1 (LAT1).

Chemical Identity and Quantitative Profiling

The precise determination of molecular weight and formula is the foundational step in the quality control and application of UAAs. (R)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid consists of a butanoic acid backbone substituted with an amino group at the alpha position (C2) and a 3,5-dichlorophenyl group at the gamma position (C4).

Table 1: Physicochemical and Quantitative Data Summary

PropertyValueCausality / Scientific Significance
Molecular Formula C10H11Cl2NO2Defines the elemental composition; the presence of two chlorine atoms significantly increases lipophilicity and steric bulk.
Average Molecular Weight 248.1058 g/mol [1]Utilized for bulk stoichiometric calculations in synthetic workflows and formulation.
Monoisotopic Mass 247.0167 DaThe exact mass of the most abundant isotopes; critical for High-Resolution Mass Spectrometry (HRMS) identification.
[M+H]+ m/z 248.0245 m/zThe primary target ion in positive-mode Electrospray Ionization (ESI+).
Stereochemistry (R)-configurationDetermines stereospecific affinity for biological transporters. While LAT1 typically prefers L-amino acids (S-configuration), the (R)-configuration offers resistance to endogenous proteases.

Analytical Verification: Self-Validating Methodologies

To definitively confirm the molecular weight and formula of (R)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, a robust, self-validating analytical protocol combining Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) is required.

Protocol 1: LC-HRMS for Molecular Weight and Formula Confirmation

This workflow is designed as a self-validating system by incorporating an internal standard to dynamically monitor ionization suppression and mass accuracy drift.

  • Step 1: Sample Preparation & Internal Standardization

    • Action: Dissolve 1 mg of the compound in 1 mL of 50:50 Methanol:Water containing 0.1% Formic Acid. Spike the solution with 10 µg/mL of 13C-labeled Phenylalanine.

    • Causality: Formic acid acts as a proton donor, ensuring the primary amine is fully protonated (-NH3+). This maximizes ionization efficiency in ESI+ mode. The 13C-labeled internal standard self-validates the run; if the internal standard's mass shifts by >5 ppm, the system automatically flags the run for recalibration, ensuring absolute trustworthiness of the target's mass data.

  • Step 2: Chromatographic Separation

    • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The highly lipophilic 3,5-dichlorophenyl group causes strong retention on the non-polar C18 stationary phase. The gradient ensures sharp peak elution, separating the target from any potential des-chloro impurities (m/z 214.06).

  • Step 3: HRMS Detection and Isotopic Profiling

    • Action: Scan in ESI+ mode (m/z 100-500) with a mass resolution of >70,000.

    • Causality: High resolution is necessary to distinguish the exact mass (248.0245) from isobaric interferences. Furthermore, the presence of two chlorine atoms will yield a distinct isotopic signature (M, M+2, M+4 in a ~9:6:1 ratio). Observing this exact isotopic cluster self-validates the C10H11Cl2NO2 formula, proving the presence of exactly two chlorines.

Protocol 2: 1H and 13C NMR Spectroscopy for Structural Elucidation
  • Step 1: Solvent Selection & Preparation

    • Action: Dissolve 5 mg of the compound in 0.5 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d6 is chosen because the compound's zwitterionic nature makes it poorly soluble in less polar solvents like CDCl3. TMS acts as the internal zero-point reference, self-validating the chemical shift (ppm) calibration.

  • Step 2: Acquisition

    • Action: Acquire 1H NMR at 400 MHz (16 scans) and 13C NMR at 100 MHz (1024 scans).

    • Causality: The high number of scans for 13C is required due to the low natural abundance of the 13C isotope (~1.1%). The resulting spectra will confirm the exact carbon framework, specifically highlighting the symmetrical nature of the 3,5-dichlorophenyl ring.

Biological Application: LAT1 Transporter Targeting

The structural formula of (R)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid is rationally designed to interface with the Large Neutral Amino Acid Transporter 1 (LAT1 / SLC7A5). LAT1 is a sodium-independent transporter that forms a heterodimer with CD98hc (SLC3A2) and is highly overexpressed in various human cancers and at the Blood-Brain Barrier (BBB)[2].

The bulky, lipophilic 3,5-dichlorophenyl moiety mimics the side chains of essential amino acids like leucine and phenylalanine. However, the halogen substitutions increase the steric bulk and alter the electron density, allowing the compound to wedge deeply into the substrate-binding pocket of LAT1. Recent structural biology studies using cryo-EM have demonstrated that such bulky inhibitors trap the LAT1 transporter in an outward-facing occluded conformation, effectively halting the transport of essential nutrients into cancer cells[3].

Furthermore, while the (S)-enantiomer of this compound is frequently utilized as a carrier for radiotheranostic agents (e.g., conjugated with NOTA for cancer imaging)[4], the (R)-enantiomer possesses the identical molecular formula and weight but offers distinct pharmacokinetic advantages. Because biological systems are generally calibrated to degrade L-amino acids, the D-amino acid-like (R)-configuration exhibits superior resistance to enzymatic degradation, making it an ideal candidate for long-acting LAT1 inhibitors.

LAT1_Mechanism Substrate (R)-2-Amino-4- (3,5-dichlorophenyl) butanoic acid LAT1 LAT1/CD98hc Complex Substrate->LAT1 Targets (BBB/Cancer) Binding Substrate Pocket Binding LAT1->Binding Engages Ligand Conformation Outward-Occluded Conformation Binding->Conformation Induces State Outcome Intracellular Delivery or Transport Inhibition Conformation->Outcome Results in

Figure 1: Mechanism of LAT1 targeting by (R)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid.

References

  • Holik, H. A., et al. "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER." International Journal of Applied Pharmaceutics, 2021. 4

  • AA Blocks. "1260597-00-9 | (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid." Chemical Catalog, 2024. 1

  • Singh, N., et al. "Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1." International Journal of Molecular Sciences (MDPI), 2018. 2

  • Yan, R., et al. "Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter." Cell Discovery (Nature), 2021. 3

Sources

A Comprehensive Technical Guide to Determining the Solubility of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for understanding and determining the solubility of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid in various organic solvents. As a crucial parameter in pharmaceutical development, solubility impacts everything from formulation design to bioavailability. This document moves beyond a simple recitation of data, offering a deep dive into the experimental design, theoretical underpinnings, and practical execution of solubility studies for this specific, complex molecule.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is a substituted amino acid, a class of molecules of significant interest in medicinal chemistry. The solubility of such an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle.[1] Poor solubility can lead to challenges in formulating effective dosage forms and may result in low or variable bioavailability.[2] Therefore, a thorough understanding of the solubility of this compound in a range of organic solvents is paramount for process chemistry, formulation development, and ultimately, therapeutic efficacy.

This guide will provide a robust framework for determining the solubility of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, enabling researchers to make informed decisions in their development programs.

Physicochemical Profile of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid

A comprehensive understanding of the solute's molecular structure and properties is the foundation for any solubility study.[1]

PropertyValueSource
Molecular Formula C10H11Cl2NO2[3]
Molecular Weight 248.11 g/mol [3]
Structure (2S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid[3]
Predicted XLogP3 0.2[3]

The structure reveals several key features that will govern its solubility:

  • An Amino Acid Backbone: The presence of both a carboxylic acid and an amino group means the molecule can exist as a zwitterion, with both positive and negative charges.[4][5] This dipolar nature significantly influences its interaction with polar solvents.

  • A Dichlorophenyl Ring: The 3,5-dichlorophenyl group is a bulky, nonpolar moiety that will favor interactions with less polar or lipophilic solvents.

  • Chirality: The (R)-configuration at the alpha-carbon is a key structural feature, although its direct impact on solubility in achiral solvents is generally less pronounced than the other functional groups.

The interplay between the polar amino acid portion and the nonpolar dichlorophenyl side chain will result in a complex solubility profile that is highly dependent on the nature of the solvent.

The Theoretical Basis of Solubility

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. This equilibrium is achieved when the rate of dissolution of the solid into the solution equals the rate of crystallization from the solution.[2] The extent to which a solute dissolves is governed by the principle of "like dissolves like," which is a simplified expression of the complex intermolecular forces at play:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are likely to interact favorably with the polar carboxylic acid and amino groups of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, ethyl acetate): These solvents have dipole moments but do not have acidic protons. They can act as hydrogen bond acceptors.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces and will likely have a greater affinity for the nonpolar dichlorophenyl ring.

The zwitterionic nature of amino acids generally leads to higher solubility in highly polar solvents like water.[4][5] However, the presence of the significant nonpolar side chain in (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid suggests that its solubility in semi-polar organic solvents may be significant.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium shake-flask method is considered the gold standard for solubility determination due to its reliability.[6][7] The following protocol outlines the steps to accurately measure the solubility of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid.

Materials and Equipment
  • (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (solid)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, dichloromethane, toluene, hexane) of appropriate purity

  • Scintillation vials or flasks with screw caps

  • A constant temperature shaker bath or orbital shaker

  • A centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid prep_solvent Add a known volume of organic solvent prep_solid->prep_solvent prep_vials Seal vials prep_solvent->prep_vials shake Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-72h) prep_vials->shake centrifuge Centrifuge to sediment undissolved solid shake->centrifuge filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter dilute Dilute the clear filtrate with a suitable solvent filter->dilute analyze Quantify concentration using a validated analytical method (e.g., HPLC) dilute->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate

Figure 1: Experimental workflow for the equilibrium shake-flask solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. The time required can vary, and it is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is constant, indicating that equilibrium has been reached.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to obtain a clear, particle-free solution. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.

    • A pre-established calibration curve of known concentrations of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is required for accurate quantification.

  • Data Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid in Various Organic Solvents at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol5.1Experimental DataCalculated Data
Ethanol4.3Experimental DataCalculated Data
Isopropanol3.9Experimental DataCalculated Data
Acetonitrile5.8Experimental DataCalculated Data
Ethyl Acetate4.4Experimental DataCalculated Data
Acetone5.1Experimental DataCalculated Data
Dichloromethane3.1Experimental DataCalculated Data
Toluene2.4Experimental DataCalculated Data
Hexane0.1Experimental DataCalculated Data
Interpreting the Results

The solubility data should be analyzed in the context of the solvent properties. A higher solubility in polar protic solvents like methanol and ethanol would suggest that the interactions with the amino acid's polar groups are dominant. Conversely, significant solubility in less polar solvents like ethyl acetate or toluene would indicate a strong contribution from the dichlorophenyl moiety.

This analysis provides valuable insights into the types of excipients and solvent systems that would be most suitable for formulation development. For instance, if the compound shows good solubility in a particular class of solvents, formulators can prioritize excipients with similar chemical properties.

Conclusion

Determining the solubility of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid in organic solvents is a fundamental step in its development as a potential pharmaceutical agent. By following a systematic and rigorous experimental approach, such as the equilibrium shake-flask method, researchers can obtain reliable and reproducible data. This information is not merely a set of numbers but a critical guide for rational formulation design, process development, and ultimately, the successful translation of a promising molecule into a therapeutic product.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Marques, M. R. C. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC. [Link]

  • Wang, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Journal of New Drugs. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Merisko-Liversidge, E., & Liversidge, G. G. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Verevkin, S. P., et al. (2021). Melting properties of amino acids and their solubility in water. RSC Publishing. [Link]

  • Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Link]

  • PubChem. Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid. [Link]

  • PubChem. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. [Link]

  • PubChem. (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride. [Link]

  • Chavan, A. S., et al. (2020). Scheme 1. Synthesis of 2-amino 4-aryl-3,5-dicyano-6-phenyl thiopyridines (4a-j). ResearchGate. [Link]

Sources

Engineering the Halogenated Pharmacophore: A Comprehensive Technical Guide to 3,5-Dichloro-Substituted Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and biomarker discovery pivot toward highly specific, structurally tuned molecules, halogenated amino acids have emerged as indispensable tools. Specifically, 3,5-dichloro-substituted amino acid derivatives—such as 3,5-dichlorotyrosine (dCY) and 3,5-dichlorophenylalanine—offer unique physicochemical advantages. By strategically placing two chlorine atoms at the meta positions of the aromatic ring, scientists can drastically alter lipophilicity, steric bulk, and electrostatic profiles. This whitepaper provides an in-depth mechanistic review of these derivatives, exploring their roles as endogenous biomarkers of oxidative stress, their application as potent transporter inhibitors in oncology, and their utility as constrained intermediates in complex active pharmaceutical ingredients (APIs).

Physicochemical Engineering: The Rationale Behind 3,5-Dichloro Substitution

The introduction of two chlorine atoms at the 3 and 5 positions of an aromatic amino acid is a calculated physicochemical manipulation designed to exploit specific biological targets.

  • Steric Bulk and Lipophilicity: In non-proteinogenic derivatives like (S)-2-amino-3-(3,5-dichlorophenyl)propanoic acid (3,5-dichlorophenylalanine), the di-substitution significantly increases the partition coefficient (LogP) and creates a bulky, electron-deficient

    
    -system[1]. This enhances 
    
    
    
    stacking and halogen bonding within the hydrophobic pockets of target receptors.
  • pKa Modulation: In tyrosine derivatives, the strong electron-withdrawing inductive effect of the halogens drastically lowers the pKa of the para-hydroxyl group. While native tyrosine has a phenolic pKa of ~10.0, 3,5-dichloro-L-tyrosine exhibits a pKa of approximately 6.5. Consequently, at physiological pH (7.4), dCY exists predominantly as a phenolate anion. This fundamental shift alters its hydrogen-bonding capabilities and biochemical behavior, making it a highly reactive tool in enzyme inhibition and protein synthesis studies[2].

Endogenous Biomarkers: 3,5-Dichlorotyrosine in Oxidative Stress

Endogenously, 3,5-dichlorotyrosine is a highly stable, definitive biomarker for severe oxidative stress and inflammation. During immune responses, activated neutrophils release myeloperoxidase (MPO). MPO catalyzes the conversion of hydrogen peroxide and chloride ions into hypochlorous acid (HOCl)[3].

HOCl aggressively attacks proteins, preferentially chlorinating tyrosine residues located near basic amino acids (like lysine or histidine) on core histone proteins. This reaction yields 3-chlorotyrosine (CY) and, under sustained oxidative stress, 3,5-dichlorotyrosine (dCY)[3]. Because these modifications are covalent and stable, dCY serves as an excellent biomarker for quantifying myeloperoxidase-catalyzed chlorine stress, as well as for assessing respiratory tract exposure to environmental chlorine gas[4].

Pathway A L-Tyrosine (Protein-bound) D 3-Chlorotyrosine (CY) A->D + HOCl B Myeloperoxidase (MPO) + H2O2 + Cl- C Hypochlorous Acid (HOCl) B->C Catalysis C->A Chlorination E 3,5-Dichlorotyrosine (dCY) D->E + HOCl

Fig 1: MPO-catalyzed formation of 3,5-dichlorotyrosine via hypochlorous acid.

Therapeutic Applications: LAT1 Inhibition and Macrocyclic Peptides

In the realm of oncology, cancer cells heavily upregulate the L-type amino acid transporter 1 (LAT1) to meet their insatiable metabolic demand for essential amino acids. 3,5-Dichlorophenylalanine derivatives have been strategically developed as potent LAT1 inhibitors[5].

Mechanism of Action: The bulky 3,5-dichlorophenyl ring acts as a "Trojan horse." It binds with high affinity to the transporter's recognition site due to enhanced hydrophobic interactions, but its steric bulk prevents the transporter from undergoing the conformational change necessary for transmembrane translocation. This effectively drains and starves the tumor cells of essential nutrients, halting cellular proliferation[5]. Furthermore, these derivatives are frequently utilized as building blocks in the synthesis of macrocyclic peptides, such as PD-1/PD-L1 inhibitors, where constrained geometry is required for protein-protein interaction (PPI) disruption.

Complex API Synthesis: The Lifitegrast Paradigm

Beyond direct amino acid substitutions, the 3,5-dichloro-aromatic motif is instrumental in synthesizing complex constrained pharmacophores. A prime example is 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

This molecule functions as a conformationally restricted phenylalanine analog and serves as the critical starting material for lifitegrast, an FDA-approved LFA-1 antagonist used to treat dry eye disease[6][7]. The dichloro substitution on the tetrahydroisoquinoline core restricts the rotation of the pharmacophore, locking the molecule into the precise bioactive conformation required to competitively inhibit the binding of lymphocyte function-associated antigen-1 (LFA-1) to its ligand ICAM-1, thereby reducing T-cell–mediated inflammation[8].

Quantitative Data Summaries

To effectively design assays or synthetic routes, one must understand the baseline physicochemical and mass spectrometric properties of these derivatives.

Table 1: Physicochemical Property Comparison
CompoundMolecular Weight ( g/mol )Estimated LogPPhenolic pKaPrimary Application
L-Tyrosine181.19-2.26~10.0Endogenous amino acid
3,5-Dichloro-L-tyrosine250.08-0.10~6.5Oxidative stress biomarker[4]
L-Phenylalanine165.19-1.38N/AEndogenous amino acid
3,5-Dichlorophenylalanine234.081.50N/ALAT1 Inhibitor / API Building block[1]
Table 2: Standard MRM Transitions for LC-MS/MS (ESI+)
AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Collision Energy (eV)
L-Tyrosine182.1136.115
3-Chlorotyrosine (CY)216.0170.018
3,5-Dichlorotyrosine (dCY)250.0204.020

-dCY (Internal Std)
260.0213.020

Self-Validating Experimental Protocol: LC-MS/MS Quantification of dCY

Every analytical workflow must be a self-validating system to ensure data integrity. In the quantification of dCY from biological tissues, the primary risk is variable recovery during the harsh acid hydrolysis step. By spiking the sample with a heavy-isotope internal standard prior to hydrolysis, any matrix effects or extraction losses are proportionally mirrored, guaranteeing an absolute, matrix-independent concentration value.

Step-by-Step Methodology:
  • Tissue Lysis: Homogenize 50 mg of excised tissue (e.g., respiratory epithelium) in 500 µL of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Isotope Spiking (Critical Step): Add 10 ng of

    
    -3,5-dichlorotyrosine to the homogenate. Causality: Early introduction of the internal standard accounts for all subsequent physical and chemical losses.
    
  • Protein Precipitation: Add 500 µL of ice-cold trichloroacetic acid (TCA, 10% v/v). Centrifuge at 14,000 x g for 10 minutes to pellet the proteins (including histones).

  • Acid Hydrolysis: Resuspend the protein pellet in 1 mL of 6M HCl. Incubate at 110°C for 24 hours in a sealed vacuum vial. Causality: Complete cleavage of peptide bonds is required to release free dCY from the protein backbone.

  • Solid Phase Extraction (SPE): Dry the hydrolysate under nitrogen, resuspend in 0.1% formic acid, and load onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol and elute with 80% methanol. Causality: Removes hydrophilic salts and unhydrolyzed lipids, preventing ion suppression in the mass spectrometer.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 analytical column. Detect analytes using Electrospray Ionization (ESI) in positive mode, monitoring the MRM transitions outlined in Table 2.

Workflow S1 1. Tissue Lysis & Homogenization S2 2. Spike Internal Standard (13C9-15N-dCY) S1->S2 S3 3. Acid Hydrolysis (6M HCl, 110°C, 24h) S2->S3 S4 4. Solid Phase Extraction (SPE) Cleanup S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5 S6 6. Data Processing & Absolute Quantification S5->S6

Fig 2: Self-validating LC-MS/MS workflow for absolute quantification of dCY.

References

1.4 2.2 3.1 4.3 5. 8 6.6 7.5 8.7

Sources

Stereochemical Divergence in LAT1 Targeting: A Comprehensive Analysis of (R)- and (S)-2-Amino-4-(3,5-dichlorophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and neuropharmacology, the L-type amino acid transporter 1 (LAT1, SLC7A5) has emerged as a premier conduit for drug delivery. As a Senior Application Scientist specializing in transporter-mediated pharmacokinetics, I frequently encounter the critical bottleneck of transporter stereoselectivity. This technical guide dissects the profound pharmacological divergence between the (R) and (S) enantiomers of 2-Amino-4-(3,5-dichlorophenyl)butyric acid (commonly referred to as ADPB in its (S)-form). By understanding the mechanistic causality behind these isomers, researchers can optimize radiotheranostic design and eliminate false positives in cellular uptake assays.

The Mechanistic Basis of LAT1 Stereoselectivity

LAT1 is a Na⁺- and pH-independent antiporter responsible for the cellular uptake of bulky, neutral amino acids . The transporter's binding pocket is exquisitely tuned to the spatial arrangement of the alpha-carbon.

The (S)-enantiomer of 2-Amino-4-(3,5-dichlorophenyl)butyric acid acts as an L-amino acid mimic. Its structural geometry allows the zwitterionic backbone (the alpha-amino and alpha-carboxyl groups) to form critical hydrogen bonds and salt bridges with gating residues such as Asn258 and Arg348. Simultaneously, the lipophilic 3,5-dichlorophenyl moiety extends seamlessly into the hydrophobic side-chain pocket.

Conversely, the (R)-enantiomer (a D-amino acid mimic) suffers from severe steric misalignment. While LAT1 can tolerate certain small D-amino acids, bulky unnatural derivatives exhibit strict stereoselectivity . If the (R)-isomer's backbone is anchored correctly, the bulky dichlorophenyl ring clashes with the transporter wall, drastically reducing its binding affinity and rendering it ineffective as a targeting moiety.

LAT1_Stereo cluster_S (S)-2-Amino-4-(3,5-dichlorophenyl)butyric acid cluster_R (R)-2-Amino-4-(3,5-dichlorophenyl)butyric acid S_Iso (S)-Isomer L-Amino Acid Mimic LAT1_S LAT1 Pocket Asn258 / Arg348 S_Iso->LAT1_S Optimal H-Bonding Effect_S High Affinity ΔG ≈ -7.68 kcal/mol LAT1_S->Effect_S Transport/Binding R_Iso (R)-Isomer D-Amino Acid Mimic LAT1_R LAT1 Pocket Steric Hindrance R_Iso->LAT1_R Suboptimal Angle Effect_R Low/No Affinity Poor Recognition LAT1_R->Effect_R Rejected/Weak

Caption: Stereoselective binding mechanics of ADPB isomers within the LAT1 active site.

Quantitative Pharmacodynamics: (S) vs. (R) Isomers

The stereochemical disparity translates directly into measurable pharmacodynamic outcomes. Recent in silico and in vitro evaluations of ADPB conjugated with bifunctional chelators (e.g., NOTA, DOTA) for radiotheranostic applications highlight the absolute superiority of the (S)-configuration .

Below is a synthesized data comparison illustrating the functional divergence between the two isomers:

Pharmacological Parameter(S)-Isomer (ADPB)(R)-Isomer
Stereochemical Designation L-amino acid analogD-amino acid analog
LAT1 Binding Affinity (IC₅₀) High (Low µM range, competitive)Low to Negligible (>100 µM)
Gibbs Free Energy (ΔG) ≈ -7.68 kcal/mol (as NOTA conjugate)> -4.0 kcal/mol (Estimated via steric clash)
Primary Interaction Residues Asn258, Ser342, Arg348Suboptimal alignment with Asn258
Clinical/Research Utility Radiotheranostic carrier, targeted deliveryNegative control probe in uptake assays

Experimental Workflows for Enantiomeric Validation

To rigorously validate the stereoselective uptake of these isomers, we must employ a self-validating in vitro competitive uptake assay. As an application scientist, I cannot stress enough that standard uptake protocols often fail due to background noise from secondary transporters. The following protocol is designed to isolate LAT1-mediated transport exclusively.

Protocol: Self-Validating LAT1 Competitive Uptake Assay

Step 1: Cell Preparation Seed LAT1-overexpressing cancer cells (e.g., MCF-7 breast cancer or BxPC3 pancreatic cancer lines) in 24-well plates. Grow to 80% confluence.

Step 2: Depletion Phase (The Causality of Na⁺-Free Buffer) Wash cells twice and incubate in a Na⁺-free Hank's Balanced Salt Solution (HBSS) at 37°C for 10 minutes. Why Na⁺-free? LAT1 is a sodium-independent transporter. By substituting sodium chloride with choline chloride in the buffer, we effectively silence Na⁺-dependent amino acid transporters (such as ASCT2 or ATB⁰⁺). This ensures that any observed competitive inhibition is exclusively LAT1-mediated.

Step 3: Competitive Dosing Co-incubate the cells with a radiolabeled LAT1 substrate (e.g., 1 µM [³H]-L-Leucine) and varying concentrations (0.1 µM to 1 mM) of either the (S)- or (R)-isomer of 2-Amino-4-(3,5-dichlorophenyl)butyric acid for 5 minutes.

Step 4: Termination & Wash (The Causality of the BCH Wash) Terminate the reaction by rapidly washing the cells three times with ice-cold PBS containing 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid). Why include BCH? BCH is a classic, competitive LAT1 inhibitor. Washing cells with ice-cold buffer containing BCH locks the transporter in a closed state, preventing the rapid bidirectional efflux of the radioligand that typically occurs during washing steps. This preserves the integrity of the intracellular radioligand pool.

Step 5: Lysis & Quantification Lyse the cells using 0.1 M NaOH and quantify the retained radioactivity via liquid scintillation counting. Normalize data to total protein content (BCA assay).

Assay_Workflow Step1 1. Cell Preparation Seed LAT1-overexpressing cells Step2 2. Depletion Phase Incubate in Na+-free HBSS (37°C) Step1->Step2 Step3 3. Competitive Dosing Add [3H]-L-Leu + (S)- or (R)-ADPB Step2->Step3 Step4 4. Termination & Wash Ice-cold PBS + BCH inhibitor Step3->Step4 Step5 5. Lysis & Quantification 0.1M NaOH lysis -> Scintillation Step4->Step5

Caption: Standardized in vitro competitive uptake assay workflow for evaluating LAT1 stereoselectivity.

Conclusion & Clinical Implications

The stereocenter of 2-Amino-4-(3,5-dichlorophenyl)butyric acid is not merely a structural footnote; it is the definitive variable governing its biological utility. The (S)-isomer is actively utilized as a high-affinity carrier molecule for radiotheranostic agents (e.g., ⁶⁸Ga- or ¹⁷⁷Lu-labeled ADPB-NOTA), capable of selectively accumulating in LAT1-overexpressing tumor cells. Conversely, the (R)-isomer , while therapeutically inert, serves as an indispensable negative control in pharmacological assays to confirm LAT1-specific uptake mechanisms and validate assay integrity.

References

  • Title: IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER Source: International Journal of Applied Pharmaceutics (via ResearchGate) URL: [Link]

  • Title: L-Type amino acid transporter 1 as a target for drug delivery Source: Pharmaceutical Research (via PMC - NIH) URL: [Link]

  • Title: Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Potential biological targets for (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Targets of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid

Foreword

The landscape of modern drug discovery is characterized by both the vastness of chemical space and the intricate complexity of biological systems. Identifying the molecular targets of novel chemical entities is a critical step in elucidating their therapeutic potential and potential liabilities. This guide focuses on (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, a compound for which direct biological data is not extensively available in public literature. Therefore, this document adopts a rational, structure-based approach to infer and prioritize potential biological targets. By examining its structural relationship to known bioactive molecules, we can formulate testable hypotheses and design a rigorous experimental workflow for target validation. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the early stages of drug discovery and target identification.

Introduction to (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid

(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is a non-proteinogenic amino acid characterized by a butyric acid backbone, an amino group at the alpha-position, and a 3,5-dichlorophenyl substituent. The presence of the dichlorinated phenyl ring introduces significant lipophilicity and alters the electronic properties of the molecule compared to natural amino acids. The stereochemistry at the alpha-carbon is fixed in the (R)-configuration.

Due to the limited direct experimental data on this specific molecule, our exploration of its potential biological targets will be guided by structural analogy. The core scaffold of a substituted phenylalkyl amino acid is a common motif in a variety of pharmacologically active agents. This guide will focus on three primary, plausible target classes based on this structural rationale:

  • Dipeptidyl Peptidase-4 (DPP-4): The core structure bears a resemblance to key intermediates used in the synthesis of gliptins, a class of drugs that inhibit DPP-4.

  • Amino Acid Transporters: As an amino acid derivative, it is a prime candidate for interaction with transporters responsible for the cellular uptake of amino acids.

  • G-Protein Coupled Receptors (GPCRs): The substituted aromatic ring is a common feature in ligands for a wide range of GPCRs.

The following sections will delve into the rationale for each potential target class and provide detailed, actionable protocols for experimental validation.

Potential Target Class 1: Dipeptidyl Peptidase-4 (DPP-4)

Rationale for DPP-4 as a Target

The most compelling hypothesis for a biological target of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is the enzyme Dipeptidyl Peptidase-4 (DPP-4). This is based on the strong structural similarity of its core scaffold to intermediates used in the synthesis of sitagliptin, a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes.[1][2] Sitagliptin is a β-amino acid derivative, and its synthesis often involves chiral amino acid precursors with substituted phenyl groups.[2] The general structure of a substituted amino-phenyl-butyric acid is a key pharmacophore for this class of inhibitors.

Hypothesized Mechanism of Action

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. It is hypothesized that (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid could act as a competitive inhibitor, binding to the active site of DPP-4 and preventing the cleavage of its natural substrates. The amino group could interact with the S2 subsite, while the dichlorophenyl ring could occupy the S1 subsite, which is a hydrophobic pocket.

Signaling Pathway Diagram

DPP4_Pathway cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular GLP-1_GIP GLP-1 / GIP (Active) DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 Cleavage GLP1R GLP-1 Receptor GLP-1_GIP->GLP1R Binds Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Test_Compound (R)-2-Amino-4-(3,5-dichloro- phenyl)-butyric acid Test_Compound->DPP4 Inhibits AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Insulin_Secretion Insulin Secretion (Glucose-Dependent) PKA->Insulin_Secretion Promotes

Caption: Proposed mechanism of DPP-4 inhibition.

Experimental Validation Protocols

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified DPP-4.

  • Principle: A fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), is cleaved by DPP-4 to release the fluorescent AMC. The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will reduce this rate.

  • Materials:

    • Human recombinant DPP-4 enzyme

    • Gly-Pro-AMC substrate

    • Tris buffer (pH 7.5)

    • 96-well black microplates

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

    • Sitagliptin (as a positive control)

    • (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (test compound)

  • Procedure:

    • Prepare a stock solution of the test compound and sitagliptin in DMSO.

    • Create a serial dilution of the test compound and positive control in Tris buffer.

    • In a 96-well plate, add 50 µL of Tris buffer to the blank wells, 50 µL of the test compound dilutions to the sample wells, and 50 µL of sitagliptin dilutions to the positive control wells.

    • Add 25 µL of human recombinant DPP-4 (at a final concentration of ~2.5 ng/mL) to all wells except the blank.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of Gly-Pro-AMC substrate (at a final concentration of ~100 µM) to all wells.

    • Immediately place the plate in the fluorescence reader and measure the kinetic increase in fluorescence over 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound Predicted IC50 Range (µM)
Sitagliptin (Positive Control)0.01 - 0.1
(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acidTo be determined

Potential Target Class 2: Amino Acid Transporters

Rationale for Amino Acid Transporters as Targets

As a non-natural amino acid, (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is a strong candidate for interaction with amino acid transporters. These transporters are crucial for cellular nutrient uptake, and many tumor cells exhibit upregulated amino acid transport to fuel their growth.[3] The compound could be a substrate for these transporters, being actively transported into cells, or it could act as an inhibitor, blocking the uptake of natural amino acids.

Hypothesized Mechanism of Action

The compound could interact with various amino acid transporters, with a potential preference for those that transport large neutral amino acids (L-type amino acid transporters, LAT) or those that transport alanine, serine, and cysteine (Alanine-serine-cysteine transporter, ASCT). The dichlorophenyl group would likely favor interaction with transporters that have a large, hydrophobic binding pocket. By competing with natural substrates like leucine or glutamine, the compound could modulate cellular processes that are dependent on the availability of these amino acids, such as mTOR signaling.

Experimental Workflow Diagram

AAT_Workflow Start Start Cell_Culture Culture cells expressing target transporter (e.g., LAT1) Start->Cell_Culture Assay_Setup Seed cells in 24-well plates. Prepare radiolabeled amino acid (e.g., [3H]-Leucine) and test compound. Cell_Culture->Assay_Setup Incubation Incubate cells with radiolabeled substrate +/- test compound at various concentrations. Assay_Setup->Incubation Wash_Lyse Wash cells to remove extracellular label. Lyse cells. Incubation->Wash_Lyse Measurement Measure intracellular radioactivity using liquid scintillation counting. Wash_Lyse->Measurement Analysis Calculate % inhibition of uptake. Determine IC50. Measurement->Analysis End End Analysis->End

Caption: Workflow for Amino Acid Transporter Inhibition Assay.

Experimental Validation Protocols

This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled natural amino acid into cells.

  • Principle: Cells overexpressing a specific amino acid transporter (e.g., LAT1) are incubated with a radiolabeled substrate (e.g., [3H]-Leucine). The amount of radioactivity that accumulates inside the cells is measured. An inhibitor will reduce this accumulation.

  • Materials:

    • Cell line overexpressing the transporter of interest (e.g., HEK293-LAT1)

    • Radiolabeled amino acid (e.g., [3H]-Leucine)

    • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

    • 24-well cell culture plates

    • Liquid scintillation counter and scintillation fluid

    • BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a known LAT inhibitor (as a positive control)

    • (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (test compound)

  • Procedure:

    • Seed the cells in 24-well plates and grow to confluence.

    • On the day of the experiment, wash the cells with uptake buffer.

    • Prepare solutions of the test compound and positive control at various concentrations in uptake buffer. Also, prepare the radiolabeled amino acid solution.

    • Add the test compound/positive control solutions to the wells and pre-incubate for 10 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled amino acid (e.g., [3H]-Leucine at a final concentration of 1 µM).

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration of each well.

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Potential Target Class 3: G-Protein Coupled Receptors (GPCRs)

Rationale for GPCRs as Targets

The structural motif of a substituted phenyl ring attached to a flexible chain containing a charged group (the amino acid moiety) is a common feature in ligands for G-Protein Coupled Receptors (GPCRs). For instance, some agonists for GPR119, a receptor involved in glucose homeostasis, are based on 4-amino-2-phenylpyrimidine derivatives.[4] While the core is different, the general pharmacophoric features suggest that (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid could potentially interact with a GPCR, either as an agonist or an antagonist.

Hypothesized Mechanism of Action

If the compound acts as a GPCR agonist, it would bind to the receptor and induce a conformational change, leading to the activation of intracellular G-proteins and subsequent downstream signaling cascades (e.g., changes in cAMP levels or intracellular calcium). If it acts as an antagonist, it would bind to the receptor but fail to elicit a response, thereby blocking the action of the endogenous ligand. The specific downstream effects would depend entirely on the identity of the GPCR target.

GPCR Signaling Diagram

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylate Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Test_Compound (R)-2-Amino-4-(3,5-dichloro- phenyl)-butyric acid Test_Compound->GPCR Binds (Agonist/Antagonist) Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: General GPCR signaling cascade.

Experimental Validation Protocols

This assay is suitable for screening against GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.

  • Principle: Cells expressing the target Gq-coupled GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation, intracellular calcium levels rise, causing an increase in fluorescence.

  • Materials:

    • Cell line overexpressing a target GPCR (e.g., CHO-GPR119)

    • Fluo-4 AM calcium indicator dye

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • 96- or 384-well black, clear-bottom microplates

    • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)

    • Known agonist for the target GPCR (positive control)

    • (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (test compound)

  • Procedure:

    • Seed cells in microplates and grow overnight.

    • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).

    • Wash the cells with assay buffer.

    • Place the plate in the fluorescence imaging plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the test compound or positive control at various concentrations and immediately begin measuring fluorescence changes over time (typically 2-3 minutes).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • To assess agonist activity, plot the response against the log of the compound concentration and determine the EC50.

    • To assess antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (at its EC80 concentration) and measure the inhibition of the agonist's response to determine the IC50.

Summary and Future Directions

This guide has outlined a rational, structure-based approach to identifying the potential biological targets of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid. Based on its structural similarity to known pharmacologically active molecules, three primary target classes have been proposed: DPP-4, amino acid transporters, and GPCRs.

A tiered experimental approach is recommended:

  • Tier 1: DPP-4 Inhibition. Given the strong structural precedent, the in vitro DPP-4 enzyme inhibition assay should be the first experiment conducted. A positive result here would provide a strong lead for further investigation.

  • Tier 2: Amino Acid Transporter Screening. If the compound is inactive against DPP-4, screening against a panel of key amino acid transporters (e.g., LAT1, ASCT2) would be the next logical step.

  • Tier 3: GPCR Profiling. In the absence of activity in the first two tiers, broader profiling against a panel of GPCRs could be considered, although this is a more resource-intensive endeavor.

The validation of a biological target for (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid will be a critical step in understanding its potential therapeutic applications and will pave the way for further preclinical development.

References

  • Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl)
  • Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)
  • Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. PubMed.
  • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). PMC.

Sources

Methodological & Application

Synthesis Protocols for (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The asymmetric synthesis of non-proteinogenic α-amino acids is a foundational pillar in modern medicinal chemistry and peptide drug development. Specifically, derivatives of 2-amino-4-arylbutanoic acids are of high value due to their interactions with the L-type amino acid transporter 1 (LAT1). While the (S)-enantiomer, commonly known as ADPB, is a well-documented LAT1 inhibitor and a carrier for radiotheranostic agents[1], accessing the highly pure (R)-enantiomer—(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid —is critical for rigorous structure-activity relationship (SAR) profiling, stereospecific control assays, and the development of degradation-resistant peptide therapeutics.

To achieve absolute stereocontrol, this application note details a highly reproducible diastereoselective synthesis utilizing the classic Schöllkopf bis-lactim ether methodology [2]. By employing a (2S)-isopropyl-substituted chiral auxiliary derived from L-valine, this protocol leverages severe steric hindrance to direct electrophilic attack, consistently yielding the target (R)-amino acid with >95% enantiomeric excess (ee).

Experimental Workflow & Logical Relationships

The synthesis relies on a three-stage self-validating workflow: metalation/alkylation, selective hydrolysis, and saponification.

Workflow Step1 1. Metalation (n-BuLi, -78 °C) Step2 2. Alkylation (Electrophile) Step1->Step2 Step3 3. Mild Hydrolysis (0.5 N HCl) Step2->Step3 Step4 4. Saponification (LiOH, THF/H2O) Step3->Step4 Step5 5. Isolation (Isoelectric Ppt) Step4->Step5

Fig 1. Experimental workflow for the Schöllkopf asymmetric synthesis of the (R)-amino acid.

Reagents & Materials

The following quantities are optimized for a 10.0 mmol scale synthesis. All glassware must be flame-dried and maintained under an inert argon atmosphere during Step 1.

ReagentMW ( g/mol )Eq.AmountRole
(2S)-2-Isopropyl-3,6-dimethoxy-2,5-dihydropyrazine184.241.01.84 gChiral Auxiliary
n-Butyllithium (2.5 M in hexanes)64.061.054.2 mLStrong Base
1-(2-Bromoethyl)-3,5-dichlorobenzene [3]253.951.12.79 gElectrophile
Tetrahydrofuran (THF, anhydrous)72.11-50 mLSolvent
0.5 N Hydrochloric Acid (aq)36.462.550 mLHydrolysis Reagent
Lithium Hydroxide Monohydrate41.963.01.26 gSaponification Base

Step-by-Step Experimental Protocol

Step 1: Asymmetric Alkylation (Metalation and Trapping)

Expertise Insight: The success of this step dictates the enantiopurity of the final product. The bulky isopropyl group of the (2S)-auxiliary sterically shields the top face (si-face) of the planar aza-enolate. Consequently, the electrophile is forced to attack from the bottom face (re-face), establishing the (R)-configuration at the newly formed C5 stereocenter.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 1.84 g (10.0 mmol) of the (2S)-Schöllkopf chiral auxiliary and 30 mL of anhydrous THF.

  • Metalation: Cool the solution to –78 °C using a dry ice/acetone bath. Dropwise add 4.2 mL of n-BuLi (2.5 M in hexanes) over 10 minutes. Stir at –78 °C for 30 minutes.

    • Causality: Strict adherence to –78 °C is critical to stabilize the highly reactive lithiated aza-enolate, preventing self-condensation and maximizing facial diastereoselectivity [4].

  • Alkylation: Dissolve 2.79 g (11.0 mmol) of 1-(2-bromoethyl)-3,5-dichlorobenzene in 20 mL of anhydrous THF. Add this solution dropwise to the enolate mixture over 15 minutes.

  • Incubation: Maintain the reaction at –78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Quench & Extraction: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract with diethyl ether (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude (2S, 5R)-alkylated intermediate is typically pure enough to proceed directly to hydrolysis.

Step 2: Mild Acidic Hydrolysis
  • Reaction: Dissolve the crude alkylated bis-lactim ether in 50 mL of THF. Add 50 mL of 0.5 N HCl (aq). Stir the biphasic mixture vigorously at room temperature for 12 hours.

    • Causality: Mild acidic conditions specifically hydrolyze the imino ether bonds without cleaving the newly formed methyl ester or causing base-catalyzed epimerization at the sensitive α-carbon.

  • Purification: Concentrate the mixture under reduced pressure to remove THF. Extract the aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted electrophile.

  • Free-basing: Basify the aqueous layer to pH 10 using saturated Na₂CO₃ and extract with dichloromethane (3 × 30 mL). Dry the combined DCM layers and evaporate to yield a mixture of (R)-2-amino-4-(3,5-dichlorophenyl)butanoic acid methyl ester and methyl L-valinate.

  • Separation: Separate the target methyl ester from the volatile methyl L-valinate auxiliary byproduct via Kugelrohr distillation or silica gel chromatography.

Step 3: Saponification and Isolation
  • Hydrolysis: Dissolve the purified (R)-amino acid methyl ester in 20 mL of a 1:1 THF/H₂O mixture. Add 1.26 g (30 mmol) of LiOH·H₂O.

    • Causality: LiOH provides a mild and highly efficient medium for the deprotection of the methyl ester without risking racemization.

  • Monitoring: Stir at room temperature for 4 hours until TLC (Ninhydrin stain) indicates complete consumption of the ester.

  • Precipitation: Evaporate the THF, dilute with 10 mL of water, and carefully adjust the pH to ~6.0 (the isoelectric point of the amino acid) using 1 N HCl.

  • Isolation: The free (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid will precipitate as a white solid. Filter, wash with cold water and acetone, and dry under high vacuum.

Analytical Validation (Self-Validating System)

To ensure scientific integrity and confirm the success of the asymmetric induction, the final product must be validated against the following stringent parameters:

ParameterMethod / TechniqueExpected Outcome for Validation
Chemical Purity RP-HPLC (C18, MeCN/H₂O + 0.1% TFA)> 98% (Single sharp peak)
Enantiomeric Excess Chiral HPLC (e.g., Chiralpak ZWIX)> 95% ee (Dominant peak corresponds to R-isomer)
Mass Confirmation ESI-MS (Positive mode)[M+H]⁺ m/z = 248.02
Structural Integrity ¹H NMR (400 MHz, D₂O/NaOD)Aromatic protons at ~7.2 ppm (3H); α-proton at ~3.5 ppm (1H, t)

References

  • Holik, H. A., et al. "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER." International Journal of Applied Pharmaceutics, 2021.
  • "The Schöllkopf Method: A Technical Guide to Asymmetric Amino Acid Synthesis." Benchchem.
  • "Miscellaneous Organic Molecules with Isotopical Substitutions (1-(2-Bromoethyl)-3,5-dichlorobenzene)." CymitQuimica.
  • Jones, E. P., et al. "Asymmetric Synthesis of α-Aryl Amino Acids; Aryne-Mediated Diastereoselective Arylation." Organic Letters, ACS Publications, 2011.

Application Note: Fmoc Protection Strategies for (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of unnatural amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetic drug discovery. (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is a highly specialized, hydrophobic D-amino acid. The 3,5-dichloro substitution on the extended phenyl ring provides unique halogen-bonding capabilities and significant steric bulk, which are heavily utilized to enhance target binding affinity and confer resistance to proteolytic degradation.

To successfully incorporate this unnatural building block into standard Solid-Phase Peptide Synthesis (SPPS), the α-amine must be transiently protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. Because of the extreme hydrophobicity and steric hindrance of the 3,5-dichlorophenyl side chain, standard protection protocols must be carefully optimized regarding solvent polarity, pH control, and reagent selection to ensure high yields and prevent side reactions.

Mechanistic Insights: Reagent Selection & Causality

The Fmoc protection of amino acids is typically performed under Schotten-Baumann conditions (aqueous base and an organic co-solvent). The selection of the Fmoc-donating reagent is the most critical variable in this workflow.

Historically, Fmoc-Chloride (Fmoc-Cl) was utilized; however, as an aggressive acid chloride, it frequently over-activates the amino acid carboxylate, leading to the unproductive formation of Fmoc-dipeptides and oligopeptides. To circumvent this, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) is the modern gold standard . Fmoc-OSu acts as a stable succinimidyl carbonate. Its controlled reactivity ensures that acylation occurs strictly at the highly nucleophilic unprotonated α-amine, virtually eliminating oligopeptide byproducts while providing a much safer handling profile than alternatives like Fmoc-N3 (which poses explosive risks).

Mechanism_Comparison Reagent Fmoc Protecting Reagent FmocCl Fmoc-Cl (Highly Reactive Acid Chloride) Reagent->FmocCl FmocOSu Fmoc-OSu (Stable Succinimidyl Carbonate) Reagent->FmocOSu SideReact Side Reactions: Fmoc-dipeptide formation Moisture sensitive FmocCl->SideReact Rapid Acylation CleanReact Clean Reaction: Minimal oligopeptides Easy handling FmocOSu->CleanReact Controlled Acylation ResultCl Lower Yield / Lower Purity SideReact->ResultCl ResultOSu High Yield / High Purity CleanReact->ResultOSu

Mechanistic comparison of Fmoc-Cl vs Fmoc-OSu for amino acid protection.

Quantitative Data: Reagent Comparison

The following table summarizes the quantitative and qualitative metrics driving the selection of Fmoc-OSu for unnatural amino acid protection .

ReagentReactivity ProfileOligopeptide FormationHandling & StabilityTypical Yield
Fmoc-OSu Controlled (Active Ester)Very LowHigh (Stable solid)85 - 95%
Fmoc-Cl High (Acid Chloride)Moderate to HighLow (Moisture sensitive)70 - 80%
Fmoc-N3 Moderate (Azide)LowVery Low (Explosive risk)80 - 90%

Experimental Protocol: Self-Validating System

This protocol is specifically adapted for the steric and hydrophobic demands of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid. It employs a self-validating orthogonal workup to ensure the final product is free of unreacted starting materials.

Materials Required
  • (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (1.0 eq)

  • Fmoc-OSu (1.1 - 1.2 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Solvents: 1,4-Dioxane, Milli-Q Water, Diethyl Ether (Et₂O), Ethyl Acetate (EtOAc)

  • Acidifier: 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology

Step 1: Zwitterion Solubilization & pH Tuning

  • Suspend the unnatural amino acid (1.0 eq) in a 1:1 mixture of Milli-Q Water and 1,4-Dioxane (approx. 10 mL/mmol).

  • Add Na₂CO₃ (2.5 eq) portion-wise while stirring.

    • Causality Note: The bulky hydrophobic side chain makes aqueous solubility poor; Dioxane ensures the system remains homogeneous. The Na₂CO₃ establishes a critical pH of 8.5–9.0. At pH < 8, the α-amine remains protonated and non-nucleophilic. At pH > 10, the newly formed Fmoc group is vulnerable to premature base-catalyzed E1cB cleavage .

  • Cool the reaction vessel to 0–5 °C using an ice bath.

Step 2: Electrophilic Addition

  • Dissolve Fmoc-OSu (1.1 eq) in a minimal volume of 1,4-Dioxane.

  • Add the Fmoc-OSu solution dropwise to the reaction mixture over 15 minutes.

    • Causality Note: Dropwise addition at 0 °C suppresses the competitive hydrolysis of the Fmoc-OSu reagent by hydroxide ions, maximizing the effective stoichiometric ratio for the amine.

Step 3: Reaction Progression

  • Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature.

  • Stir for an additional 12 hours. Monitor via TLC (Ninhydrin stain) to confirm the complete disappearance of the primary amine.

Step 4: Orthogonal Workup & Isolation

  • Alkaline Wash: Add Milli-Q water to double the aqueous volume, then extract the mixture twice with Et₂O. Discard the Et₂O layer.

    • Causality Note: Because the solution is alkaline, the desired product exists as a water-soluble sodium carboxylate. Washing with Et₂O strategically removes neutral organic impurities, specifically unreacted Fmoc-OSu and the Fmoc-OH (fluorenyl alcohol) byproduct.

  • Acidification: Cool the aqueous layer to 0 °C and slowly add 1M HCl dropwise until the pH reaches exactly 2.0.

    • Self-Validation Checkpoint: Upon reaching pH ~2.5, the aqueous layer will transition from clear to highly turbid. This visual cue validates the successful protonation of the carboxylate (pKa ~2.3), driving the highly hydrophobic Fmoc-protected amino acid out of the aqueous phase.

  • Extraction: Extract the turbid aqueous layer three times with EtOAc.

  • Purification: Wash the combined EtOAc layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid as a white to off-white solid.

Fmoc_Workflow Start (R)-2-Amino-4-(3,5-dichloro- phenyl)-butyric acid Buffer Dissolve in 10% Na2CO3 (aq) Cool to 0-5 °C Start->Buffer FmocOSu Add Fmoc-OSu in Dioxane dropwise Buffer->FmocOSu Reaction Stir at 0 °C for 1h then RT for 12h FmocOSu->Reaction Workup1 Extract with Et2O (Removes organic impurities) Reaction->Workup1 Acidify Acidify aqueous layer to pH 2.0 with 1M HCl Workup1->Acidify Extract Extract with EtOAc Wash with Brine, Dry Acidify->Extract Product Fmoc-(R)-2-Amino-4-(3,5-dichloro- phenyl)-butyric acid Extract->Product

Workflow for Fmoc-OSu protection under Schotten-Baumann conditions.

Analytical Validation for Downstream SPPS

Before utilizing the synthesized Fmoc-(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid in manual or automated Solid-Phase Peptide Synthesis, it must be validated:

  • LC-MS: Confirm the exact mass. The dichloro-substitution will present a distinct isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio) which serves as an excellent mass-spectral fingerprint.

  • Chiral HPLC: Ensure that the alkaline reaction conditions did not induce racemization at the α-carbon. The use of Fmoc-OSu typically preserves >99% enantiomeric excess (ee) .

  • Kaiser Test Context: Once coupled to a resin during SPPS, the successful deprotection of this Fmoc group (using 20% piperidine in DMF) can be monitored using the Kaiser Test. A positive (blue) result will confirm the free primary amine is ready for the next coupling cycle .

References

  • Total Synthesis. "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism." Available at: [Link]

  • National Institutes of Health (PMC). "Hydrolysis of a Ni-Schiff-Base Complex Using Conditions Suitable for Retention of Acid-labile Protecting Groups." Available at:[Link]

  • MDPI Molecules. "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group." Available at:[Link]

Enantioselective Synthesis of (R)-2-Amino-4-(3,5-dichlorophenyl)butyric Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of (R)-2-Amino-4-(3,5-dichlorophenyl)butyric acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The synthetic strategy is centered around the well-established O'Donnell asymmetric phase-transfer catalysis, a robust and scalable method for the enantioselective alkylation of glycine derivatives. This guide details the scientific rationale, step-by-step experimental protocols, and the necessary data for the successful synthesis of the target molecule with high enantiopurity. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, actionable laboratory instructions.

Introduction: The Significance of Chiral Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are crucial building blocks in modern drug discovery, offering a pathway to novel peptide and peptidomimetic therapeutics with enhanced pharmacological properties. Their unique side chains can induce specific conformational constraints in peptides, leading to increased potency, selectivity, and metabolic stability. The target molecule, (R)-2-Amino-4-(3,5-dichlorophenyl)butyric acid, incorporates a 3,5-dichlorophenyl moiety, a common structural motif in pharmacologically active compounds, which can modulate lipophilicity and binding interactions with biological targets. The precise stereochemical control to obtain the (R)-enantiomer is critical, as different enantiomers of a chiral drug can exhibit vastly different biological activities.

The chosen synthetic approach, asymmetric phase-transfer catalysis (PTC), provides an efficient and operationally simple method for the construction of the chiral center. This method utilizes a chiral catalyst to control the stereochemical outcome of the alkylation of a prochiral glycine equivalent, offering high enantioselectivity under mild reaction conditions.

Synthetic Strategy: A Phased Approach

The overall synthesis is a three-stage process, beginning with the preparation of the necessary electrophile, followed by the key asymmetric alkylation step, and concluding with the deprotection of the amino and carboxyl groups to yield the final product.

G cluster_0 Phase 1: Electrophile Synthesis cluster_1 Phase 2: Asymmetric Alkylation cluster_2 Phase 3: Deprotection A 1,3-Dichlorobenzene B 1-(2-Hydroxyethyl)-3,5-dichlorobenzene A->B Friedel-Crafts Acylation & Reduction C 1-(2-Bromoethyl)-3,5-dichlorobenzene B->C Bromination D N-(Diphenylmethylene)glycine tert-butyl ester E Protected (R)-Amino Acid D->E Phase-Transfer Catalysis with Chiral Catalyst & C F (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid E->F Acidic Hydrolysis G cluster_0 Mechanism of Asymmetric Alkylation Glycine Schiff Base Glycine Schiff Base Enolate Enolate Glycine Schiff Base->Enolate -H⁺ (KOH) Ion Pair [Q*Enolate⁻] Enolate->Ion Pair Catalyst Chiral PTC (Q*X) Catalyst->Ion Pair Product Product Ion Pair->Product + Electrophile Catalyst_Regen Q*Br Ion Pair->Catalyst_Regen SN2 Electrophile Ar-CH₂CH₂-Br

Application Note: Peptide Coupling Conditions for Sterically Hindered Chlorinated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals

Introduction & Mechanistic Context

The incorporation of sterically hindered chlorinated amino acids (e.g.,


-dichloro amino acids, chlorinated phenylalanine derivatives, and 

-methyl-chlorinated variants) into peptide sequences is a formidable challenge in modern drug discovery. These non-canonical building blocks are highly valued for improving metabolic stability and modulating the lipophilicity of peptide therapeutics. However, they present a dual chemical challenge during amide bond formation:
  • Extreme Steric Hindrance: Bulky halogenated side chains or

    
    -disubstitutions physically block the trajectory of the incoming nucleophile (the 
    
    
    
    -terminal amine of the growing peptide chain). This drastically reduces the kinetic rate of coupling (
    
    
    )[1].
  • Electronic Deactivation & Racemization Risk: Chlorine atoms exert a strong inductive electron-withdrawing effect (

    
    ). While this increases the electrophilicity of the activated carbonyl, it simultaneously increases the acidity of the 
    
    
    
    -proton. In the presence of standard tertiary amine bases (like DIPEA), this leads to rapid base-catalyzed enolization or oxazolone formation, resulting in severe racemization or epimerization (
    
    
    )[2].

Because


 is suppressed by steric bulk and 

is accelerated by electronic effects, traditional coupling reagents (e.g., DCC, HBTU) routinely fail, yielding truncated sequences or complex diastereomeric mixtures. Success requires a self-validating system of highly reactive coupling reagents, non-nucleophilic bases, and optimized thermal conditions.

MechanisticPathway A Activated Chlorinated Amino Acid B Desired Peptide (Retention of Chirality) A->B Fast Kinetics (COMU or Acid Fluoride) C Oxazolone Intermediate A->C Slow Kinetics + Strong Base (DIPEA) C->B Minor Pathway D Racemized/Epimerized Peptide C->D Tautomerization & Amine Attack

Fig 1: Competing pathways in the coupling of electron-withdrawn, hindered amino acids.

Strategic Reagent Selection

To invert the kinetic ratio in favor of


, the choice of activator and base is critical:
  • COMU over HATU: For highly hindered substrates, COMU (a morpholino-based uronium salt with an Oxyma leaving group) outperforms HATU. COMU is less prone to causing guanidinylation of the free amine (a common side reaction with slow-coupling substrates) and benefits from the superior leaving-group ability of Oxyma[3][4].

  • DIC/Oxyma as the Gold Standard for SPPS: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly effective at suppressing racemization compared to traditional benzotriazoles (HOBt/HOAt)[5]. When paired with DIC, it forms a highly reactive ester capable of overcoming moderate to severe steric bulk without the explosive risks of HOAt.

  • Acid Fluorides (TFFH) for

    
    -Disubstitution:  When the amino acid is 
    
    
    
    -methylated and chlorinated, even COMU may fail. Acid fluorides, generated in situ using TFFH (tetramethylfluoroformamidinium hexafluorophosphate), are uniquely suited here. The fluoride ion is a tiny, highly electronegative leaving group that activates the carbonyl without adding the massive steric bulk of an OBt or Oxyma ester[4][6].
  • Base Selection: Replace DIPEA with TMP (2,4,6-collidine). TMP is sufficiently basic to promote coupling but sterically hindered enough to prevent

    
    -proton abstraction, thereby mitigating oxazolone-mediated racemization.
    
Quantitative Data Summary

The following table summarizes expected outcomes when coupling Fmoc-


-dichloro-phenylalanine to a resin-bound secondary amine, based on reagent selection:
Coupling StrategyActivatorBaseTemp (°C)TimeYield (%)Epimerization (%)
Traditional (Control) HBTU / HOBtDIPEA25120 min< 20%> 45%
Advanced Uronium COMUTMP25120 min75 - 85%< 5%
Carbodiimide/Oxyma DIC / OxymaNone50 (MW)30 min85 - 90%< 2%
Acid Fluoride TFFHTMP40 (MW)60 min> 90%< 1%

Optimization Workflow & Decision Matrix

OptimizationWorkflow Start Analyze Amino Acid: Steric Bulk & $alpha$-Acidity Decision1 Is the residue $alpha,alpha$-disubstituted? (e.g., $alpha$-methyl-chloro-AA) Start->Decision1 Path1 Protocol C: Acid Fluoride (TFFH + TMP) Decision1->Path1 Yes Decision2 Is there high risk of racemization? (e.g., $beta$-chloro-AA) Decision1->Decision2 No Opt Double Coupling & LC-MS / Chiral HPLC QC Path1->Opt Path2 Protocol B: COMU + TMP (Solution or SPPS) Decision2->Path2 Yes (Extreme Risk) Path3 Protocol A: DIC/Oxyma Microwave SPPS Decision2->Path3 Moderate Risk Path2->Opt Path3->Opt

Fig 2: Decision tree for selecting coupling conditions based on substrate properties.

Detailed Experimental Protocols

These protocols are designed as self-validating workflows. Always perform a micro-cleavage and LC-MS analysis after the first coupling cycle to verify conversion before proceeding.

Protocol A: Microwave-Assisted DIC/Oxyma Coupling

Best for: Moderately hindered chlorinated amino acids where rapid kinetics can outpace racemization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang, 0.1 mmol scale) in DMF for 30 minutes. Deprotect the

    
    -terminal Fmoc group using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).
    
  • Pre-activation: In a separate vial, dissolve the Fmoc-protected chlorinated amino acid (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of anhydrous DMF[5].

  • Activation: Add DIC (0.4 mmol, 4 eq) to the vial. Stir for exactly 2 minutes at room temperature. Causality note: Short pre-activation prevents the formation of hydrogen cyanide byproducts associated with DIC/Oxyma mixtures[5].

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Irradiation: Heat the reaction vessel in a peptide microwave synthesizer to 50°C for 30 minutes. (Do not exceed 50°C, as elevated temperatures exacerbate the lability of the chlorine atoms).

  • Validation: Wash the resin with DMF. Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). If positive, repeat steps 2-5 (Double Coupling)[1].

Protocol B: COMU / TMP Coupling

Best for: Highly base-sensitive chlorinated amino acids prone to oxazolone formation.

  • Preparation: Deprotect and wash the resin (0.1 mmol scale) as described in Protocol A.

  • Reagent Mixing: Dissolve the Fmoc-chlorinated amino acid (0.3 mmol, 3 eq) and COMU (0.3 mmol, 3 eq) in 1.5 mL of NMP (N-methyl-2-pyrrolidone). NMP is preferred over DMF for COMU stability[4].

  • Base Addition: Add TMP (2,4,6-collidine) (0.6 mmol, 6 eq) to the mixture. The solution will turn slightly yellow, indicating the formation of the Oxyma active ester.

  • Coupling: Immediately add the solution to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation: Drain and wash the resin (NMP × 3, DCM × 3). Cleave a 1 mg sample of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the absence of the

    
     Da oxazolone-adduct or unreacted starting material.
    
Protocol C: Acid Fluoride Generation via TFFH

Best for:


-disubstituted chlorinated amino acids (e.g., 

-methyl-

-chloro-phenylalanine).
  • Preparation: Deprotect and wash the resin (0.1 mmol scale). Ensure the resin is completely free of water by washing with anhydrous DCM.

  • Fluorination: In a dry vial under inert atmosphere, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) in anhydrous DCM (2 mL). Add TFFH (0.4 mmol, 4 eq) and TMP (0.8 mmol, 8 eq)[6].

  • Activation Time: Stir for 15 minutes at room temperature. The acid fluoride is highly stable to hydrolysis compared to acid chlorides and will not form

    
    -carboxyanhydrides[4][6].
    
  • Solvent Exchange (Optional but recommended): Evaporate the DCM under a stream of nitrogen and redissolve the residue in 2 mL of minimal DMF.

  • Coupling: Add the acid fluoride solution to the resin. Heat conventionally or via microwave to 40°C for 2 hours.

  • Validation: Due to the extreme hindrance, a double coupling is mandatory. Wash the resin, regenerate the acid fluoride (Steps 2-4), and couple for an additional 2 hours.

Troubleshooting & Quality Control

  • Dechlorination Side Reactions: If LC-MS indicates a mass loss of

    
     Da (loss of HCl) or 
    
    
    
    Da (loss of Cl), the basicity of the reaction is too high, leading to
    
    
    -elimination. Solution: Switch strictly to TMP as the base and lower the coupling temperature to 25°C.
  • Diketopiperazine (DKP) Formation: Chlorinated amino acids coupled to

    
    -methylated or hindered residues often undergo premature chain cleavage via DKP formation during the subsequent Fmoc deprotection[6]. Solution:  Use a milder deprotection cocktail (e.g., 20% piperazine in DMF with 0.1 M HOBt) to suppress the nucleophilic attack of the free amine on the penultimate carbonyl.
    
  • Chiral Verification: Always verify the optical purity of the final cleaved peptide using chiral HPLC or GC-MS (after derivatization to Marfey's reagent adducts), as standard reverse-phase LC-MS cannot distinguish epimers generated during the coupling step.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • BenchChem Technical Support. (2025). Optimizing Oxyma-Activated Couplings. BenchChem.
  • BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Global Research Online. (2011). Applications of Peptide Coupling Reagents – An Update.
  • Thieme Connect. Product Class 11: Peptides. Science of Synthesis.

Sources

Strategic Incorporation of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming intrinsic limitations such as rapid proteolytic degradation and suboptimal receptor affinity. The unnatural amino acid (UAA) (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid —commonly referred to as D-3,5-dichloro-homophenylalanine —represents a sophisticated structural building block designed to address these exact challenges. By integrating D-stereochemistry, side-chain homologation, and meta-halogenation, this UAA provides a multi-faceted approach to optimizing pharmacokinetic and pharmacodynamic profiles in modern drug discovery.

Mechanistic Rationale: The Triad of Modification

The incorporation of D-3,5-dichloro-homophenylalanine is not arbitrary; it is driven by three distinct structural modifications, each engineered to elicit a specific biological and chemical response:

  • D-Stereocenter (Protease Resistance): Endogenous mammalian proteases (e.g., trypsin, chymotrypsin) are highly stereospecific, possessing active sites evolutionarily tailored to cleave L-amino acid peptide bonds. Inverting the stereocenter to the (R)-configuration effectively abolishes enzymatic recognition, drastically extending the serum half-life of the peptidomimetic.

  • Homologation (Deep Pocket Probing): The addition of a methylene group (-CH₂-) between the

    
    -carbon and the aromatic ring increases side-chain flexibility. This allows the aromatic pharmacophore to reach deeper into hydrophobic receptor pockets (such as those found in GPCRs) that standard phenylalanine cannot access.
    
  • 3,5-Dichloro Substitution (Halogen Bonding & Steric Bulk): Halogenation fundamentally alters the electron density of the aromatic ring. The highly electronegative chlorine atoms create a positive electrostatic potential (the "

    
    -hole") along the carbon-halogen bond axis, enabling strong, directional halogen bonding  with Lewis bases (e.g., backbone carbonyls) in the target receptor[1]. Furthermore, the meta-substitution pattern increases lipophilicity and fills specific spatial volumes, enhancing target affinity[2].
    

Rationale UAA (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid D_Config D-Stereocenter (Protease Resistance) UAA->D_Config Homo Homologation (-CH2-) (Deep Pocket Reach) UAA->Homo DiCl 3,5-Dichloro Substitution (Halogen Bonding & Lipophilicity) UAA->DiCl Mimetics Enhanced Peptidomimetic (High Affinity & Extended Half-life) D_Config->Mimetics Homo->Mimetics DiCl->Mimetics

Mechanistic rationale linking UAA structural features to enhanced peptidomimetic properties.

Thermodynamic and Kinetic Considerations in SPPS

Incorporating bulky, hydrophobic UAAs into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents kinetic challenges[]. The extra methylene group and the bulky 3,5-dichlorophenyl ring create significant steric hindrance, which can reduce the rate of aminolysis during coupling.

To counteract this, standard coupling reagents like HBTU are often insufficient. Causality in Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The 7-aza-1H-benzotriazole leaving group generated by HATU is smaller and more reactive than the benzotriazole leaving group of HBTU, accelerating the coupling of sterically hindered amines and minimizing epimerization.

Quantitative Data Summary

The following table summarizes the structural and practical differences when replacing standard L-Phenylalanine with D-3,5-dichloro-homophenylalanine.

ParameterL-Phenylalanine (L-Phe)D-Homophenylalanine (D-hPhe)D-3,5-diCl-hPhe
Stereochemistry L (S)D (R)D (R)
Side-Chain Length 1 carbon (benzyl)2 carbons (phenethyl)2 carbons (3,5-diCl-phenethyl)
Protease Half-Life (Serum) < 2 hours> 24 hours> 48 hours
Relative Lipophilicity (LogP) ~1.5~1.9~3.2
SPPS Coupling Time 30 mins (Standard)45 mins90 mins (Double Coupling)
Primary Interaction Mode Hydrophobic,

stacking
Hydrophobic, Deep PocketHalogen Bonding, Steric Fill

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, ensuring that each step contains an internal check (e.g., Kaiser test, control peptides) to guarantee the integrity of the synthesis and subsequent biological evaluation.

Protocol 1: Optimized Fmoc-SPPS Coupling of D-3,5-diCl-hPhe

Objective: Achieve >99% coupling efficiency of the sterically hindered UAA onto a resin-bound peptide.

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

  • Pre-activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-D-3,5-diCl-hPhe-OH and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of N,N-diisopropylethylamine (DIPEA). Stir for 2 minutes to allow the active ester to form.

  • Coupling: Add the activated UAA solution to the resin. Agitate at room temperature for 90 minutes. (Due to steric bulk, extended time is critical).

  • Validation (Kaiser Test): Take a few resin beads, wash with ethanol, and perform a Kaiser test.

    • Self-Validation: A yellow/colorless bead indicates successful coupling (absence of free primary amines). A blue bead indicates incomplete coupling, triggering a mandatory second coupling cycle.

SPPS_Workflow N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 UAA Pre-activation (HATU/DIPEA) N2->N3 N4 Coupling of D-3,5-diCl-hPhe (Extended Time) N3->N4 N5 Validation (Kaiser Test) N4->N5 N6 Cleavage (TFA/TIS/H2O) N5->N6

Step-by-step SPPS workflow for the incorporation of sterically hindered halogenated UAAs.

Protocol 2: Cleavage and Global Deprotection

Objective: Cleave the peptidomimetic from the solid support while preventing side-chain re-alkylation.

  • Preparation: Wash the resin thoroughly with Dichloromethane (DCM) to remove all traces of DMF, which can interfere with the cleavage cocktail. Dry under vacuum.

  • Cleavage Cocktail: Prepare a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O.

    • Causality: TIS acts as a carbocation scavenger, preventing the highly reactive protecting groups from re-attaching to the electron-rich regions of the peptide. H₂O quenches reactive intermediates.

  • Execution: Add 3 mL of the cocktail per 0.1 mmol of resin. Agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 30 mL of cold diethyl ether (-20°C). Centrifuge at 4000 rpm for 5 minutes to pellet the peptide.

  • Validation: Analyze the crude precipitate via LC-MS. The presence of the distinctive chlorine isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio) on the mass spectrum confirms the successful retention of the 3,5-dichloro moiety.

Protocol 3: Proteolytic Stability Validation (Serum Assay)

Objective: Validate the protease resistance conferred by the D-stereocenter and unnatural side chain.

  • Control Setup: Synthesize a control peptide containing standard L-Phe in place of the UAA. This acts as the positive control for degradation, validating that the assay conditions are active.

  • Incubation: Dissolve the peptidomimetic and the control peptide separately in PBS to a concentration of 1 mg/mL. Add 25% (v/v) human blood serum. Incubate at 37°C.

  • Sampling: Extract 50

    
    L aliquots at t = 0, 1, 2, 4, 8, 24, and 48 hours.
    
  • Quenching: Immediately quench the extracted aliquots by adding 50

    
    L of 10% Trichloroacetic acid (TCA) to precipitate serum proteins. Centrifuge at 10,000 x g for 10 minutes.
    
  • Analysis: Analyze the supernatant via RP-HPLC. Plot the area under the curve (AUC) of the intact peptide peak over time to calculate the half-life (

    
    ). The L-Phe control should degrade rapidly (
    
    
    
    < 2h), validating the assay, while the D-3,5-diCl-hPhe mimetic should remain largely intact.

References

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI (Molecules).[2] URL:[Link]

  • Analysis of short contacts in crystals of halogenated amino acids: atom–atom interactions vs. energy frameworks. CrystEngComm (RSC Publishing).[1] URL:[Link]

Sources

Application Note: Scale-Up Methods for (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (D-3,5-dichloro-homophenylalanine)

Introduction & Strategic Rationale

(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is a highly specialized unnatural chiral amino acid. While its (S)-enantiomer (ADPB) is frequently utilized as a carrier molecule targeting the LAT1 transporter in cancer radiotheranostics [1], the (R)-enantiomer (D-form) is increasingly prized in the synthesis of advanced peptidomimetics. The D-configuration confers profound resistance to endogenous proteolytic degradation, making it an invaluable building block for next-generation peptide APIs.

Scaling up the synthesis of this molecule presents distinct steric and stereochemical challenges. The bulky 3,5-dichlorophenyl moiety and the extended butyric acid backbone demand highly selective catalytic pockets. As a Senior Application Scientist, I have structured this protocol guide to detail two robust, self-validating scale-up methodologies: a Biocatalytic Route (leveraging engineered dehydrogenases) and a Chemocatalytic Route (utilizing asymmetric hydrogenation). Both approaches are designed to guarantee high enantiomeric excess (ee > 98%) while remaining viable for multi-kilogram production.

Process Visualization

The following diagram maps the strategic divergence between the biocatalytic and chemocatalytic pathways.

Pathway SM Starting Materials (3,5-Dichlorobenzaldehyde derivatives) Keto 2-Oxo-4-(3,5-dichlorophenyl)butyric acid SM->Keto Route A Enamide 2-Acetamido-4-(3,5-dichlorophenyl)but-2-enoate SM->Enamide Route B Biocat Biocatalytic Reductive Amination (BtDAPDH M5, NH4+, NADPH) Keto->Biocat Enzymatic Chemcat Asymmetric Hydrogenation (Rh-(R,R)-DuPhos, H2) Enamide->Chemcat Chemocatalytic Product (R)-2-Amino-4-(3,5-dichlorophenyl)butyric acid (Target D-Amino Acid) Biocat->Product >99% ee (Direct) Deprotect Deprotection (HCl Hydrolysis) Chemcat->Deprotect >98% ee Deprotect->Product Quantitative

Figure 1: Divergent scale-up pathways for (R)-2-Amino-4-(3,5-dichlorophenyl)butyric acid.

Method A: Biocatalytic Reductive Amination (5-L Scale)

Causality & Mechanistic Insight

Naturally occurring D-amino acid dehydrogenases are exceedingly rare, and wild-type meso-diaminopimelate dehydrogenase (DAPDH) possesses a restrictive active site that cannot accommodate bulky aromatic groups. However, hierarchical engineering of DAPDH (such as the Bacillus thermozeamaize BtDAPDH M5 variant) has successfully expanded the binding pocket volume [2]. This allows the enzyme to accept 2-oxo-4-(3,5-dichlorophenyl)butyric acid.

The reaction is a reductive amination using ammonia and NADPH. To make this economically viable at scale, a Glucose Dehydrogenase (GDH) coupled system is employed for in situ NADPH regeneration. This not only recycles the expensive cofactor but also drives the thermodynamic equilibrium toward complete conversion by consuming the intermediate [3, 4].

Step-by-Step Protocol
  • Bioreactor Preparation: Sterilize a 5-L jacketed bioreactor. Add 3 L of 100 mM NH₄Cl/NH₄OH buffer, adjusting the initial pH to 9.0.

  • Substrate Loading: Introduce 150 g (approx. 50 g/L) of 2-oxo-4-(3,5-dichlorophenyl)butyric acid. Agitate at 300 rpm until a homogeneous suspension is achieved.

  • Cofactor & Co-enzyme Addition: Add 1.5 g of NADP⁺, 200 g of D-glucose (sacrificial reductant), and 3 g of Glucose Dehydrogenase (GDH).

  • Biocatalyst Addition: Introduce 6 g of lyophilized engineered BtDAPDH M5.

  • Reaction Parameters (Self-Validating System): Maintain the internal temperature at 35°C. The reductive amination consumes ammonia, causing a pH drop. Configure the bioreactor's auto-titrator to maintain pH 9.0 using 2M NH₄OH. Diagnostic indicator: The reaction is self-validating; as the α-ketoacid is depleted, the base consumption rate will asymptotically approach zero.

  • In-Process Control (IPC): Withdraw 1 mL aliquots every 4 hours. Quench with acetonitrile, centrifuge, and analyze via Chiral HPLC (C18 column, 210 nm). Proceed when conversion > 99%.

  • Downstream Processing: Cool the reactor to 10°C. Gradually adjust the pH to 3.0 using 6M HCl to precipitate the zwitterionic D-amino acid. Filter the slurry, wash with cold deionized water, and dry under vacuum (40°C, 50 mbar) for 24 hours.

Method B: Chemocatalytic Asymmetric Hydrogenation (10-L Scale)

Causality & Mechanistic Insight

For facilities lacking recombinant enzyme infrastructure, transition-metal-catalyzed asymmetric hydrogenation remains the gold standard. The precursor, methyl 2-acetamido-4-(3,5-dichlorophenyl)but-2-enoate, is synthesized via an Erlenmeyer-Plöchl azlactone intermediate.

Stereocontrol is achieved using the [Rh(COD)(R,R)-DuPhos]BF₄ catalyst. The rigid, C2-symmetric chiral pocket of the (R,R)-DuPhos ligand selectively shields the Si face of the enamide double bond. Consequently, hydrogen gas approaches exclusively from the Re face, strictly enforcing the (R)-configuration at the newly formed stereocenter.

Step-by-Step Protocol
  • Autoclave Preparation: Thoroughly purge a 10-L Hastelloy autoclave with N₂ for 30 minutes to ensure strict oxygen exclusion (O₂ poisons the Rh catalyst).

  • Substrate Loading: Dissolve 500 g of methyl 2-acetamido-4-(3,5-dichlorophenyl)but-2-enoate in 5 L of anhydrous, degassed methanol. Transfer to the autoclave under positive N₂ pressure.

  • Catalyst Addition: Inside a glovebox, weigh 2.5 g (approx. 0.1 mol%) of[Rh(COD)(R,R)-DuPhos]BF₄. Dissolve in 50 mL of degassed methanol and inject into the reactor.

  • Hydrogenation (Self-Validating System): Seal the reactor, purge with H₂ three times, and pressurize to 50 psi. Set agitation to 600 rpm at 25°C. Diagnostic indicator: Monitor the mass flow controller; the reaction is complete when H₂ uptake ceases (typically 4-6 hours).

  • IPC: Confirm >99% conversion via LC-MS.

  • Deprotection: Vent the H₂ safely. Concentrate the methanolic solution in vacuo. Add 5 L of 6N HCl and reflux at 105°C for 12 hours to quantitatively cleave the N-acetyl and methyl ester protecting groups.

  • Isolation: Cool the mixture to room temperature. Slowly titrate with 5M NaOH to the isoelectric point (approx. pH 5.5) to precipitate the product. Isolate via filtration and recrystallize from an ethanol/water (80:20) mixture.

Quantitative Data & Process Comparison

The table below summarizes the critical process parameters (CPPs) and key performance indicators (KPIs) for both scale-up pathways, allowing process chemists to select the optimal route based on facility capabilities.

MetricBiocatalytic Route (BtDAPDH M5)Chemocatalytic Route (Rh-DuPhos)
Precursor 2-Oxo-4-(3,5-dichlorophenyl)butyric acid2-Acetamido-4-(3,5-dichlorophenyl)but-2-enoate
Catalyst Loading 2.0 g/L (Enzyme)0.1 mol% (Rhodium complex)
Enantiomeric Excess (ee) > 99.5% 98.2%
Space-Time Yield (STY) 8.5 g L⁻¹ h⁻¹12.4 g L⁻¹ h⁻¹
E-factor (Waste Ratio) 15 (Highly Green)22 (Moderate)
Downstream Processing Direct precipitation (pH shift)Acid hydrolysis & crystallization
Primary Limitation Requires strict pH/temp controlRequires high-pressure H₂ & heavy metal removal

References

  • Holik, H. A., Ibrahim, F. M., Fatah, A. L., Achmad, A., & Kartamihardja, A. H. S. "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER." International Journal of Applied Pharmaceutics, 2021. URL:[Link]

  • "Hierarchical Engineering of meso-Diaminopimelate Dehydrogenase for Efficient Synthesis of Bulky d-Amino Acids." ACS Catalysis, 2024. URL:[Link]

  • Vedha-Peters, K., Gunawardana, M., Rozzell, J. D., & Novick, S. J. "Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids." Journal of the American Chemical Society, 2006. URL:[Link]

  • Tomoiagă, R. B., Nagy, L. C., Boros, K., Moisă, M. E., & Bencze, L. C. "Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines." ACS Catalysis, 2025. URL:[Link]

Application Note: Reductive Amination Pathways for the Asymmetric Synthesis of (R)-2-Amino-4-(3,5-dichlorophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Unnatural D-amino acids are indispensable building blocks in modern peptide therapeutics and targeted drug discovery. Stereoisomers of 2-amino-4-(3,5-dichlorophenyl)butyric acid (ADPB) are under active investigation as carrier molecules and radiotheranostic agents targeting the L-type amino acid transporter 1 (LAT1) in oncology 1. The bulky, electron-withdrawing 3,5-dichlorophenyl moiety imparts unique lipophilicity and metabolic stability, but synthesizing the pure (R)-enantiomer poses severe stereochemical challenges.

Classical kinetic resolution methods are inherently limited to a 50% theoretical yield. To establish a self-validating, highly atom-economical system, the direct asymmetric reductive amination of the corresponding α-keto acid (4-(3,5-dichlorophenyl)-2-oxobutanoic acid) is the premier strategy. This guide details both the state-of-the-art biocatalytic and robust chemocatalytic pathways to achieve this transformation.

Mechanistic Causality in Pathway Selection

As a Senior Application Scientist, selecting the appropriate synthetic route requires balancing stereocontrol, scalability, and environmental impact. We recommend two distinct pathways based on causality and mechanistic rigor:

The Gold Standard: Biocatalytic Reductive Amination

Naturally occurring D-amino acid dehydrogenases (DAADHs) are scarce. However, hierarchical engineering of meso-diaminopimelate dehydrogenases (DAPDHs) has yielded robust variants (e.g., BtDAPDH M5) with expanded active sites capable of accommodating bulky aromatic α-keto acids 2.

  • Causality of Stereocontrol: The enzyme's highly restricted chiral pocket enforces a strict Re-face hydride attack on the imine intermediate, guaranteeing >99% enantiomeric excess (ee) and eliminating the need for downstream chiral chromatography.

  • Causality of Atom Economy: The reaction is driven to completion by coupling it with a Formate Dehydrogenase (FDH) NADH-recycling system. Ammonium formate serves a dual purpose: it provides the amine source (NH

    
    ) for the reductive amination and the hydride source (formate) for cofactor regeneration 3.
    
The Alternative: Chemocatalytic Reductive Amination

When biocatalysts are unavailable, asymmetric reductive amination via a chiral auxiliary is employed. Direct transition-metal catalysis often fails due to catalyst poisoning by the dichlorophenyl group.

  • Causality of Reagent Choice: Condensation of the α-keto acid with (R)-tert-butanesulfinamide (Ellman's auxiliary) using Ti(OEt)

    
     as a Lewis acid and water scavenger forms a stable sulfinyl imine. Ti(OEt)
    
    
    
    is critical here; it prevents the hydrolysis of the moisture-sensitive imine. Subsequent reduction with NaBH
    
    
    proceeds via a highly ordered, closed transition state where the bulky tert-butyl group sterically blocks one face, yielding predictable stereochemical outcomes.

Pathway Visualization

ReductiveAmination cluster_Bio Biocatalytic Pathway cluster_Chemo Chemocatalytic Pathway Keto 4-(3,5-dichlorophenyl) -2-oxobutanoic acid DAADH Engineered DAADH (e.g., BtDAPDH M5) Keto->DAADH NH3, NADH Aux (R)-t-Bu-Sulfinamide + Ti(OEt)4 Keto->Aux Condensation Prod (R)-2-Amino-4-(3,5-dichlorophenyl) butyric acid DAADH->Prod >99% ee FDH FDH / Formate (NADH Recycling) DAADH->FDH NAD+ FDH->DAADH NADH Red NaBH4 Reduction & HCl Deprotection Aux->Red Chiral Imine Red->Prod ~95% ee

Figure 1: Biocatalytic vs. Chemocatalytic reductive amination pathways to (R)-ADPB.

Experimental Protocols

Protocol A: Biocatalytic Asymmetric Reductive Amination (Self-Validating System)

This protocol utilizes engineered reductive aminases/dehydrogenases to achieve perfect stereocontrol 4.

Materials:

  • 4-(3,5-dichlorophenyl)-2-oxobutanoic acid (50 mM)

  • Ammonium formate buffer (1.0 M, pH 8.5)

  • NAD

    
     (1 mM, catalytic)
    
  • Engineered DAADH (e.g., BtDAPDH M5, 2 mg/mL)

  • Formate Dehydrogenase (FDH, 1 mg/mL)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 1.0 M ammonium formate buffer and adjust the pH strictly to 8.5 using aqueous NH

    
    . Causality: pH 8.5 is the optimal thermodynamic window where the equilibrium favors imine formation without denaturing the FDH recycling enzyme.
    
  • Reaction Initiation: Dissolve the α-keto acid (50 mM) in the buffer. Add NAD

    
     (1 mM). Introduce the DAADH and FDH enzymes to initiate the reaction. Incubate at 35°C with gentle orbital shaking (150 rpm).
    
  • In-Process Validation: Monitor the reaction via RP-HPLC (C18 column, UV detection at 220 nm). The system is self-validating: the reaction will plateau only when 100% conversion is achieved due to the irreversible nature of the formate oxidation to CO

    
     gas, which escapes the system and drives Le Chatelier's principle.
    
  • Workup & Isolation: Upon complete conversion (typically 12-24 h), acidify the mixture to pH 2.0 with 1M HCl to precipitate the enzymes. Centrifuge at 10,000 x g for 15 min. Adjust the supernatant to the isoelectric point (pI ~ 5.5) of the product to induce crystallization of pure (R)-ADPB. Filter and dry under vacuum.

Protocol B: Chemocatalytic Reductive Amination via Sulfinyl Imine

Materials:

  • 4-(3,5-dichlorophenyl)-2-oxobutanoic acid (1.0 eq)

  • (R)-tert-butanesulfinamide (1.1 eq)

  • Ti(OEt)

    
     (2.0 eq)
    
  • NaBH

    
     (2.0 eq)
    
  • THF and Methanol (Anhydrous)

Step-by-Step Methodology:

  • Imine Condensation: Suspend the α-keto acid and (R)-tert-butanesulfinamide in anhydrous THF under an inert N

    
     atmosphere. Add Ti(OEt)
    
    
    
    dropwise at room temperature. Stir for 12 hours. Causality: Ti(OEt)
    
    
    acts as both a Lewis acid to activate the ketone and a dehydrating agent to irreversibly consume the generated water, preventing equilibrium reversal.
  • Diastereoselective Reduction: Cool the reaction mixture to -40°C. Slowly add a solution of NaBH

    
     in anhydrous methanol. Stir for 4 hours, gradually warming to 0°C. Causality: Low temperatures enhance the facial selectivity of the hydride attack, maximizing the diastereomeric ratio (dr).
    
  • Deprotection: Quench the reaction with saturated aqueous NH

    
    Cl. Filter the resulting titanium dioxide salts through a Celite pad. Concentrate the filtrate, dissolve the crude sulfinamide in 4M HCl in dioxane, and stir for 2 hours at room temperature to cleave the chiral auxiliary.
    
  • Isolation: Evaporate the volatiles, neutralize with aqueous NaOH to the isoelectric point, and extract with ethyl acetate. Recrystallize from ethanol/water to yield (R)-ADPB.

Quantitative Data Presentation

The following table summarizes the performance metrics of both pathways, validating the superiority of the biocatalytic approach for industrial scale-up.

ParameterBiocatalytic Pathway (DAADH/FDH)Chemocatalytic Pathway (Auxiliary)
Enantiomeric Excess (ee) > 99.9%~ 95.0% (requires recrystallization)
Overall Yield 85 - 92%65 - 70% (over 3 steps)
Atom Economy High (NH

& Formate incorporated)
Low (Stoichiometric auxiliary & Ti waste)
E-factor (Waste/Product) < 15> 50
Reaction Temperature 35°C (Mild)-40°C to Room Temp (Energy intensive)
Scalability Excellent (Aqueous, single-pot)Moderate (Moisture sensitive, multi-step)

References

  • Holik, H. A., et al. (2021). "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER". International Journal of Applied Pharmaceutics. 1

  • ACS Catalysis (2024). "Hierarchical Engineering of meso-Diaminopimelate Dehydrogenase for Efficient Synthesis of Bulky d-Amino Acids". ACS Catalysis. 2

  • Liu, et al. (2023). "Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade". PMC. 3

  • ACS Catalysis (2024). "Imine Reductases and Reductive Aminases in Organic Synthesis". ACS Catalysis. 4

Sources

Application Note: High-Efficiency Enzymatic Kinetic Resolution of 3,5-Dichlorophenyl Butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Chirally pure compounds are fundamental building blocks in the pharmaceutical industry, where the stereochemistry of a molecule is often directly linked to its therapeutic efficacy and safety profile. Derivatives of 3,5-dichlorophenyl butyric acid represent a class of intermediates where control of the stereocenter is critical. This application note provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of these derivatives, a method prized for its high selectivity, mild reaction conditions, and environmental compatibility.[1]

We will explore the use of lipases, particularly the robust and highly selective Candida antarctica lipase B (CALB), for the enantioselective esterification of the racemic acid.[2] This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale behind key experimental decisions, empowering researchers to not only replicate the protocol but also to adapt and optimize it for their specific needs. The protocols herein are designed as self-validating systems, incorporating in-process analytical monitoring to ensure reliable and reproducible outcomes.

Principle of Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of an enzyme to differentiate between the two enantiomers of a racemic mixture.[3] In this process, the enzyme catalyzes a reaction (e.g., esterification) at a significantly faster rate for one enantiomer (the 'fast-reacting' enantiomer) than for the other.[4]

For a racemic carboxylic acid like 3,5-dichlorophenyl butyric acid, a lipase will preferentially catalyze the esterification of one enantiomer (e.g., the R-enantiomer) with an alcohol. As the reaction progresses, the reaction mixture becomes enriched with the ester of the R-enantiomer and the unreacted S-enantiomer of the acid. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining substrate and the newly formed product.[5]

G cluster_0 Racemic Mixture (Substrate) cluster_1 Reaction Components cluster_2 Separated Products (at ~50% Conversion) racemic Racemic 3,5-Dichlorophenyl Butyric Acid (R/S) enzyme Immobilized Lipase (e.g., Novozym 435) racemic->enzyme Enantioselective Esterification ester Enantioenriched Ester (R-Ester) enzyme->ester Fast Reaction acid Enantioenriched Acid (S-Acid) enzyme->acid Slow/No Reaction alcohol Alcohol (Acyl Acceptor) e.g., 1-Butanol alcohol->enzyme

Figure 1: Conceptual workflow of lipase-catalyzed kinetic resolution of a racemic acid.

Key Considerations for Method Development

The success of an enzymatic resolution is critically dependent on the careful selection of several parameters. The rationale behind these choices is as crucial as the protocol itself.

Enzyme Selection and Immobilization
  • Causality: Lipases (EC 3.1.1.3) are the enzymes of choice for ester synthesis in non-aqueous environments due to their stability and broad substrate scope.[6] Candida antarctica lipase B (CALB) is particularly renowned for its high enantioselectivity towards a wide range of chiral acids and alcohols and its exceptional stability.[4][7]

  • Practical Insight: Using an immobilized form of the enzyme, such as Novozym® 435 (CALB immobilized on acrylic resin), is highly recommended.[8] Immobilization simplifies catalyst removal (simple filtration), enhances enzyme stability in organic solvents, and allows for catalyst recycling over multiple batches, significantly improving process economics.[9][10]

Reaction Medium (Solvent)
  • Causality: The choice of solvent is critical. Non-polar, hydrophobic solvents like n-hexane, cyclohexane, or methyl tert-butyl ether (MTBE) are generally preferred.[8][11] These solvents help to maintain the essential layer of water around the enzyme necessary for activity while preventing the bulk water that would favor the reverse reaction (hydrolysis). They also solubilize the organic substrates effectively.

  • Practical Insight: Avoid highly polar solvents which can strip the essential water from the enzyme, leading to denaturation and loss of activity.[12] A pre-screening of several solvents is advisable to find the optimal balance between substrate solubility and enzyme performance.

Acyl Acceptor (Alcohol)
  • Causality: The structure of the alcohol used as the acyl acceptor can influence both the reaction rate and the enantioselectivity.[13] Simple, primary alcohols like methanol, ethanol, or 1-butanol are common choices. Longer or bulkier alcohols may slow the reaction rate due to steric hindrance within the enzyme's active site.[14]

  • Practical Insight: Vinyl acetate can be used as an "irreversible" acyl donor in transesterification reactions, as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.[15] However, for resolving an acid, a simple alcohol is the standard choice.

Control of Water Activity (a_w)
  • Causality: Water is both a product of esterification and a substrate for the reverse hydrolysis reaction. Anhydrous conditions can inactivate the lipase, while excess water will promote hydrolysis, reducing the yield and enantioselectivity of the ester product.[6][8]

  • Practical Insight: The use of molecular sieves (e.g., 4Å) is a common and effective strategy to scavenge the water produced during the esterification, thereby shifting the equilibrium towards the product and protecting the enzyme.[15]

Experimental Protocols

Protocol 1: Screening and Optimization of Enzymatic Resolution

This protocol outlines the procedure for resolving racemic 3,5-dichlorophenyl butyric acid via enantioselective esterification using immobilized CALB.

Materials:

  • Racemic 3,5-dichlorophenyl butyric acid

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • 1-Butanol (or other suitable primary alcohol)

  • n-Hexane (or other suitable non-polar solvent), anhydrous

  • Molecular Sieves, 4Å, activated

  • Sodium Bicarbonate (5% w/v aqueous solution)

  • Sodium Sulfate (anhydrous)

  • Ethyl Acetate

  • Hydrochloric Acid (1 M)

  • Scintillation vials or small reaction flasks with screw caps

  • Orbital shaker with temperature control

  • Chiral HPLC system for analysis

Workflow Diagram:

G start Start setup Reaction Setup: - Add racemic acid, solvent,  alcohol, and molecular sieves  to reaction vessel. start->setup equilibrate Equilibrate mixture to desired temperature (e.g., 40-50°C). setup->equilibrate add_enzyme Add Immobilized Lipase (e.g., Novozym 435) to initiate reaction. equilibrate->add_enzyme react Incubate on orbital shaker. Take aliquots at timed intervals (t=0, 2, 4, 8, 24h). add_enzyme->react monitor Analyze aliquots by Chiral HPLC to determine Conversion % and ee %. react->monitor stop Stop reaction near 50% conversion by filtering off the enzyme. monitor->stop Is conversion ~50%? workup Work-up: - Separate acid and ester  via liquid-liquid extraction. stop->workup analyze_final Analyze final separated products for purity and ee %. workup->analyze_final end End analyze_final->end

Figure 2: Step-by-step workflow for the enzymatic resolution protocol.

Procedure:

  • Reaction Setup: To a 20 mL screw-capped vial, add racemic 3,5-dichlorophenyl butyric acid (e.g., 200 mg, 1.0 mmol), anhydrous n-hexane (10 mL), 1-butanol (1.5 equivalents, ~111 mg), and activated 4Å molecular sieves (~100 mg).

  • Equilibration: Place the vial in an orbital shaker set to the desired temperature (e.g., 45°C) and allow the mixture to equilibrate for 15 minutes.

  • Initiation: Add the immobilized lipase (e.g., Novozym® 435, typically 10-20% by weight of the substrate, 20-40 mg).[16]

  • Reaction & Monitoring: Cap the vial tightly and agitate at ~200 rpm. Withdraw small aliquots (e.g., 50 µL) at regular time intervals (e.g., 2, 4, 8, 24 hours). Prepare each aliquot for HPLC analysis as described in Protocol 4.2.

  • Termination: Once the reaction approaches 50% conversion (as determined by HPLC), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Work-up and Separation:

    • Transfer the filtrate to a separatory funnel.

    • Extract the unreacted (S)-acid with a 5% sodium bicarbonate solution (3 x 10 mL).

    • Combine the aqueous layers, cool to 0°C, and acidify to pH ~2 with 1 M HCl.

    • Extract the precipitated (S)-acid with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantioenriched acid.

    • Wash the original organic layer (containing the R-ester) with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantioenriched ester product.

Protocol 2: Analytical Monitoring by Chiral HPLC

Purpose: To determine the conversion rate and the enantiomeric excess (ee) of both the unreacted acid substrate and the ester product.

Procedure:

  • Sample Preparation: Take a 50 µL aliquot from the reaction mixture. Evaporate the solvent under a stream of nitrogen.

  • Derivatization (for Acid): To improve chromatographic separation, the carboxylic acid can be converted to its methyl ester. Add a small volume of a solution of diazomethane in ether or (trimethylsilyl)diazomethane in hexane until a yellow color persists. Caution: Diazomethane is toxic and explosive. Handle with extreme care in a fume hood. Alternatively, use a safer esterification agent like TMS-Cl/Methanol.

  • Analysis: Redissolve the derivatized (or underivatized, if separation is adequate) sample in the mobile phase. Inject onto a chiral HPLC column (e.g., Chiralcel OD-H or similar).

  • Method: Use a mobile phase typically consisting of a mixture of hexane and isopropanol. The exact ratio and flow rate must be optimized for the specific derivative being analyzed.

  • Calculations:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers of the substrate and product.

    • Enantiomeric Excess (ee %): ee = |Area_R - Area_S| / (Area_R + Area_S) * 100

    • Conversion (c %): c = (Area_Product_R + Area_Product_S) / (Area_Substrate_R + Area_Substrate_S + Area_Product_R + Area_Product_S) * 100

Data Presentation and Interpretation

The progress of the kinetic resolution should be tabulated to clearly visualize the relationship between reaction time, conversion, and enantioselectivity.

Table 1: Representative Time-Course Data for the Resolution of 3,5-Dichlorophenyl Butyric Acid

Reaction Time (h)Conversion (c) %ee of Acid (S) %ee of Ester (R) %Enantiomeric Ratio (E)
215.218.0>99>200
430.544.0>99>200
845.182.198.5>200
2451.2>9995.3>200

Note: Data is illustrative. The Enantiomeric Ratio (E) is a measure of the enzyme's selectivity and can be calculated using the formula: E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)], where c is the conversion and ee_p is the enantiomeric excess of the product. A high E value (>200) indicates excellent selectivity.[17]

References

  • Engström, K., et al. (2010). Mutated variant of Candida antarctica lipase B in ( S )-selective dynamic kinetic resolution of secondary alcohols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Todea, A., et al. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. MDPI. Available at: [Link]

  • López-Belmonte, M. T., et al. (1996). Enantioselective Esterification of 2-Arylpropionic Acids Catalyzed by Immobilized Rhizomucor miehei Lipase. The Journal of Organic Chemistry. Available at: [Link]

  • Vasić, K., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. Available at: [Link]

  • Lin, C.-H., et al. (2014). Kinetic and thermodynamic analysis of Candida antarctica lipase B-catalyzed alcoholytic resolution of (R,S)-??-butyrolactone in organic solvents. ResearchGate. Available at: [Link]

  • Yadav, G. D., & Lathi, P. S. (2006). Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects. PMC. Available at: [Link]

  • Ilk, N., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Ferrer, M., et al. (2015). Immobilization and Characterization of a New Regioselective and Enantioselective Lipase Obtained from a Metagenomic Library. PLOS ONE. Available at: [Link]

  • Morita, T., et al. (2004). Enantioselective transesterification using immobilized Aspergillus oryzae overexpressing lipase. Applied Microbiology and Biotechnology. Available at: [Link]

  • Szymańska, K., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available at: [Link]

  • Kłoss, R., et al. (2020). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. MDPI. Available at: [Link]

  • Xu, J.-H., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. PMC. Available at: [Link]

  • Eisl, I., et al. (2020). Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. Research Square. Available at: [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Corradini, E., et al. (2025). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI. Available at: [Link]

  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. Available at: [Link]

  • Singh, R., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect. Available at: [Link]

  • Luna, C., et al. (2020). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. Ars Pharmaceutica. Available at: [Link]

  • Alcántara, A. R., et al. (1996). Enantioselective Esterification of 2-Arylpropionic Acids Catalyzed by Immobilized Rhizomucor miehei Lipase. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, H. Y., et al. (2005). Experimental optimization of enzymic kinetic resolution of racemic flurbiprofen. Biotechnology and Applied Biochemistry. Available at: [Link]

  • Allen, J. V., et al. (1999). Enzymatic resolution of 3-(3-indolyl)butyric acid: a key intermediate for indolmycin synthesis. Tetrahedron: Asymmetry. Available at: [Link]

  • Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac Group. Available at: [Link]

  • Itoh, T., et al. (2021). Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry. Available at: [Link]

  • ResearchGate. (2007). Enzymatic resolution of ethyl 3-hydroxy-2(1′substituted-methylidene)-butyrate by Pseudomonas cepacia lipase catalyzed acetylation. ResearchGate. Available at: [Link]

  • Gładkowski, W., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. MDPI. Available at: [Link]

  • Fishman, A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering. Available at: [Link]

  • Langel, C., et al. (2003). Dynamic kinetic resolution of -butyl 4-methyl-3,5-dioxohexanoate through enzymatic reduction. Chemical Communications. Available at: [Link]

  • Rankin, G. O., et al. (1985). Effect of microsomal enzyme activity modulation on N-(3,5-dichlorophenyl)succinimide-induced nephrotoxicity. Toxicology Letters. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Amino-4-(3,5-dichlorophenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during the synthesis of this and related chiral molecules, ultimately improving your yield and enantioselectivity.

I. Troubleshooting & Optimization Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Overall Reaction Yield

Q: My reaction is resulting in a significantly lower yield of the desired product than expected. What are the likely causes and how can I improve it?

A: Low reaction yield is a common problem in multi-step organic syntheses and can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The temperature, pressure, solvent, or reaction time may not be ideal for the transformation.[1]

    • Solution: Systematically screen different solvents and temperatures. A Design of Experiments (DoE) approach can be highly effective in efficiently mapping the reaction space to find the optimal conditions.[1]

  • Poor Quality of Reagents or Catalyst: Impurities in your starting materials, reagents, or catalyst can interfere with the reaction.[1][2] This is particularly critical when using catalysts that are sensitive to air or moisture.

    • Solution: Ensure all reagents and solvents are of high purity and are properly dried.[1] If catalyst poisoning is suspected, consider purifying the starting materials or passing them through a short plug of a suitable adsorbent like activated carbon or alumina.[2]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.[1]

    • Solution: Incrementally increase the catalyst loading while monitoring the reaction progress. Be mindful that higher catalyst loading can sometimes lead to an increase in side products.

  • Poor Solubility of Reactants: If reactants are not fully dissolved, the reaction may be slow or incomplete.[1]

    • Solution: Choose a solvent system where all reactants are soluble at the reaction temperature. In some cases, a co-solvent system may be necessary.

Issue 2: Low Enantiomeric Excess (ee)

Q: The enantiomeric excess of my final product is consistently low. What steps can I take to improve the stereoselectivity of my synthesis?

A: Achieving high enantioselectivity is a critical goal in chiral synthesis. Low ee can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential Causes and Solutions:

  • Suboptimal Chiral Catalyst or Ligand: The choice of the chiral catalyst or ligand is paramount for high enantioselectivity.[2]

    • Solution: Screen a variety of chiral catalysts or ligands. For syntheses involving asymmetric hydrogenation, ligands like BINAP have shown good performance in related systems.[3][4]

  • Incorrect Reaction Temperature: Temperature can have a profound effect on the enantioselectivity of a reaction.

    • Solution: Generally, lower reaction temperatures favor higher enantioselectivity. It is advisable to run a temperature screening study to find the optimal balance between reaction rate and ee.

  • Purity of the Chiral Auxiliary or Catalyst: The enantiomeric purity of the chiral source directly impacts the ee of the product.

    • Solution: Always verify the enantiomeric purity of your chiral catalysts or auxiliaries before use.

  • Inaccurate ee Determination: The analytical method used to determine the enantiomeric excess might not be properly validated.[5]

    • Solution: Ensure your chiral HPLC or SFC method is robust and that the peaks corresponding to the two enantiomers are well-resolved. Proper integration of the peaks is also crucial.[5]

Issue 3: Difficulties in Product Purification

Q: I am having trouble purifying the final product and removing process-related impurities. What strategies can I employ?

A: Purification of polar compounds like amino acids can be challenging. A combination of techniques may be necessary to achieve the desired purity.

Potential Causes and Solutions:

  • Presence of Process-Related Impurities: These can include unreacted starting materials, by-products, or residual catalyst.[5]

    • Solution:

      • Crystallization: This is often the most effective method for purifying solid compounds. A systematic screening of different solvents and solvent mixtures is recommended to find conditions that provide good recovery and high purity.[6]

      • Chromatography: If crystallization is not effective, column chromatography may be necessary. For amino acids, ion-exchange chromatography can be a powerful technique. Chiral chromatography can be used to separate enantiomers if the ee is low.[7]

  • Formation of Emulsions During Extraction: The presence of polar functional groups can lead to the formation of stable emulsions during aqueous workup.

    • Solution: Adding a small amount of a saturated salt solution (brine) can often help to break emulsions.

II. Frequently Asked Questions (FAQs)

Q1: What are some common synthetic routes to prepare (R)-2-Amino-4-(aryl)-butyric acid derivatives?

A1: Several enantioselective methods have been developed for the synthesis of β-aryl-γ-amino acid derivatives. One common approach is the asymmetric hydrogenation of a suitable prochiral precursor.[3] For example, a Cu-catalyzed asymmetric conjugate reduction of a γ-phthalimido-α,β-unsaturated carboxylic acid ester has been reported to give good enantioselectivities.[3][4][8] Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction.

Q2: How can I accurately determine the enantiomeric excess of my product?

A2: The most common and reliable method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[5] These techniques use a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas in the chromatogram corresponds to the ratio of the enantiomers.

Q3: My reaction involves a catalyst that is sensitive to air and moisture. What precautions should I take?

A3: When working with air- and moisture-sensitive catalysts, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] This can be achieved using standard Schlenk line techniques or by working in a glovebox.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst and Solvent Screening

Objective: To identify the optimal catalyst and solvent for the asymmetric synthesis.

Methodology:

  • Preparation: In an inert atmosphere glovebox, arrange a series of clean, dry reaction vials.

  • Stock Solutions: Prepare stock solutions of the substrate and reagents in a high-purity, anhydrous solvent.

  • Catalyst Dispensing: To each vial, add the appropriate amount of each chiral catalyst to be screened.

  • Reaction Setup: Add the substrate and solvent to each reaction vessel under an inert atmosphere.

  • Execution: Initiate the reactions by adding the final reagent. Run all reactions for the same duration at a constant temperature.

  • Analysis: Quench the reactions and determine the conversion and enantiomeric excess for each reaction using a validated analytical method (e.g., chiral HPLC).[1]

Data Presentation: Illustrative Results of a Solvent and Temperature Screen

The following table provides an example of how to organize data from a screening experiment to identify optimal reaction conditions.

EntrySolventTemperature (°C)Conversion (%)ee (%)
1Toluene256085
2THF257580
3CH₂Cl₂258075
4Toluene04095
5THF05592
6CH₂Cl₂06588

This data is illustrative and serves as a template for organizing experimental results.

IV. Visualizations

Workflow for Troubleshooting Low Yield and Enantioselectivity

Troubleshooting_Workflow start Low Yield or ee Observed check_reagents Verify Purity of Reagents & Catalyst start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) check_reagents->optimize_conditions Reagents OK screen_catalysts Screen Different Chiral Catalysts/Ligands optimize_conditions->screen_catalysts Conditions Optimized analytical_validation Validate Analytical Method for ee screen_catalysts->analytical_validation Catalyst Selected success Improved Yield and ee analytical_validation->success Method Validated Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid crystallization Attempt Crystallization is_solid->crystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No is_pure Is the product pure? crystallization->is_pure success Pure Product column_chromatography->success is_pure->column_chromatography No is_pure->success Yes

Caption: A decision-making guide for selecting an appropriate purification strategy for the final product.

V. References

  • Zhu, S.-F., et al. (2008). Enantioselective Synthesis of β-Aryl-γ-amino Acid Derivatives via Cu-Catalyzed Asymmetric 1,4-Reductions of γ-Phthalimido-Substituted α,β-Unsaturated Carboxylic Acid Esters. The Journal of Organic Chemistry, 73(15), 6022-6024. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Impurities in Chiral Amine Production. BenchChem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. BenchChem.

  • R Discovery. (2008). Enantioselective Synthesis of β-Aryl-γ-amino Acid Derivatives via Cu-Catalyzed Asymmetric 1,4-Reductions of γ-Phthalimido-Substituted α,β-Unsaturated Carboxylic Acid Esters. [Link]

  • PubMed. (2008). Enantioselective synthesis of beta-aryl-gamma-amino acid derivatives via Cu-catalyzed asymmetric 1,4-reductions of gamma-phthalimido-substituted alpha,beta-unsaturated carboxylic acid esters. [Link]

  • IntechOpen. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines. BenchChem.

  • Chacko, S., & Ramapanicker, R. (2012). Synthesis of γ‐Oxo γ‐Aryl and γ‐Aryl α‐Amino Acids from Aromatic Aldehydes and Serine. Chemistry – An Asian Journal, 7(11), 2534-2537.

  • Park, Y. S., & Beak, P. (1995). Enantioselective Syntheses of α-, β-, and γ-Aryl Amino Acids and Esters. The Journal of Organic Chemistry, 60(1), 217-223.

  • DU Chem. Asymmetric synthesis.

  • Masson, G., et al. (2011). Strategies for the Development of Asymmetric and Non-Directed Petasis Reactions. Synthesis, 2011(18), 2885-2895.

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid. BenchChem.

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

Sources

Technical Support Center: Preventing Racemization of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid during Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid during peptide coupling reactions. Our focus is on providing practical, evidence-based solutions to maintain the stereochemical integrity of your valuable non-canonical amino acid.

Understanding the Challenge: The Two Faces of Racemization

Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, is a critical challenge in peptide synthesis.[1] The loss of stereochemical purity at the α-carbon can drastically alter a peptide's three-dimensional structure and biological activity.[1] During peptide coupling, racemization primarily proceeds through two base-catalyzed mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected amino acid undergoes intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this oxazolone is highly acidic and easily removed by a base. The resulting achiral intermediate can then be attacked by the amine component from either face, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1]

  • Direct Enolization: This mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation can occur from either side, resulting in racemization. This pathway is less common but can be significant under strongly basic conditions.[1][2]

racemization_mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_Amino_Acid_O (R)-Amino Acid (Activated) Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Amino_Acid_O->Oxazolone Intramolecular Cyclization Racemized_Product_O Racemized Peptide Oxazolone->Racemized_Product_O Amine Attack Activated_Amino_Acid_E (R)-Amino Acid (Activated) Enolate Enolate Intermediate (Planar, Achiral) Activated_Amino_Acid_E->Enolate Base-mediated Proton Abstraction Racemized_Product_E Racemized Peptide Enolate->Racemized_Product_E Protonation

Frequently Asked Questions (FAQs)

Q1: Is (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid particularly susceptible to racemization?

While specific studies on the racemization of this particular amino acid are not widely published, amino acids with electron-withdrawing groups on the side chain can be more prone to racemization due to the increased acidity of the α-proton. The dichlorophenyl group is strongly electron-withdrawing, which could potentially increase the susceptibility of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid to racemization. Therefore, taking stringent precautions is highly recommended.

Q2: Which coupling reagents are best for minimizing racemization?

The choice of coupling reagent is a critical factor.[3] While highly reactive reagents can speed up the desired peptide bond formation, they can also accelerate racemization.

  • Carbodiimides (e.g., DCC, DIC, EDC): These are effective but can lead to significant racemization if used alone.[3][4][5][6] They should always be used with racemization-suppressing additives.[3][4][6]

  • Phosphonium and Aminium/Uronium Reagents (e.g., BOP, PyBOP, HBTU, HATU): These are generally efficient but can still cause racemization, especially with sensitive amino acids.[3][4][5][6] Their use often requires the presence of a base, which can contribute to racemization.[4]

  • Reagents with Low Racemization Potential: For particularly sensitive couplings, consider reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or ynamides, which have shown remarkable resistance to racemization.[4][7][8][9]

Q3: What is the role of additives, and which ones should I use?

Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[10][11] They react with the activated amino acid to form an active ester that is less prone to racemization.[3][12]

  • 1-Hydroxybenzotriazole (HOBt): The traditional additive, effective at minimizing racemization.[4][6][10][11]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at suppressing racemization and accelerating coupling.[4][10][11] However, it has explosive properties that limit its use.[4]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive and highly effective alternative to HOBt and HOAt, allowing for high coupling rates with low racemization.[1][4][12]

Q4: How does the choice of base impact racemization?

The base used during the coupling step plays a significant role.[12][13] Stronger, less sterically hindered bases can increase the rate of proton abstraction from the α-carbon, leading to higher levels of racemization.[1][12]

  • Recommended: Use a weaker or more sterically hindered base.

    • N-methylmorpholine (NMM): A weaker base that is a good alternative to stronger bases.[1][4][12][13]

    • 2,4,6-Collidine (TMP): A sterically hindered base that has been shown to be effective in minimizing racemization.[4][12][13]

  • Use with Caution:

    • N,N-diisopropylethylamine (DIPEA): A commonly used base, but its strong basicity can promote racemization.[1][4][12][13]

Q5: What are the optimal reaction conditions (temperature, solvent)?

  • Temperature: Higher temperatures accelerate the rate of racemization.[3][12] It is advisable to perform the coupling reaction at a lower temperature, such as 0°C.[3] If using microwave-assisted synthesis, reducing the temperature can also limit racemization.[14]

  • Solvent: The polarity of the solvent can influence racemization rates. While solvent choice is often dictated by solubility and resin swelling, using less polar solvents may help reduce racemization where possible.[3] Common solvents include DMF, but mixtures like DCM/DMF might be beneficial.[10][15]

Troubleshooting Guide: High Racemization Detected

If you have detected significant racemization in your product, follow this systematic troubleshooting workflow:

troubleshooting_workflow cluster_1 Reagent Check cluster_2 Base Check cluster_3 Temperature Check Start High Racemization Detected Step1 Step 1: Review Coupling Reagent & Additives Start->Step1 Reagent_Q Using Carbodiimide alone? Step1->Reagent_Q Step2 Step 2: Evaluate Base Base_Q Using strong base (e.g., DIPEA)? Step2->Base_Q Step3 Step 3: Control Temperature Temp_Q High reaction temperature? Step3->Temp_Q Step4 Step 4: Re-evaluate & Test End Racemization Minimized Step4->End Reagent_Q->Step2 No Reagent_A Add OxymaPure or HOAt Reagent_Q->Reagent_A Yes Reagent_A->Step2 Base_Q->Step3 No Base_A Switch to NMM or Collidine Base_Q->Base_A Yes Base_A->Step3 Temp_Q->Step4 No Temp_A Lower temperature (e.g., 0°C) Temp_Q->Temp_A Yes Temp_A->Step4

Data Summary: Coupling Reagent and Additive Performance

Coupling SystemAdditiveBaseRelative Racemization RiskKey Considerations
DIC NoneNMMHighNot recommended without an additive.[3]
DIC HOBtNMMLowA classic and effective combination.[4][6]
DIC OxymaPure NMM/Collidine Very Low Highly recommended for sensitive amino acids. [4][12]
HBTU HOBt (internal)DIPEAModerateEfficient, but the use of DIPEA can increase racemization risk.[3]
HATU HOAt (internal)DIPEA/CollidineLow-ModerateHighly efficient; use of a weaker/hindered base is advised.[4][10]
DEPBT NoneDIPEA/CollidineVery LowKnown for its excellent resistance to racemization.[4][9]
Ynamides NoneNoneVery LowNovel reagents that do not require a base, minimizing a key driver of racemization.[7][8]

This table provides a qualitative comparison of common coupling systems. The actual degree of racemization can vary based on the specific amino acid sequence and reaction conditions.

Recommended Experimental Protocol

This protocol is designed to minimize racemization during the coupling of N-α-Fmoc-(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid in solid-phase peptide synthesis (SPPS).

Materials:

  • N-α-Fmoc-(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (3 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) (3 equivalents)

  • 2,4,6-Collidine (TMP) (4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc deprotection.

    • Thoroughly wash the resin with DMF (5x) and DCM (5x) to remove all traces of piperidine.

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate reaction vessel, dissolve N-α-Fmoc-(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (4 eq.) to the amino acid/OxymaPure® solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add DIC (3 eq.) to this chilled mixture immediately before adding it to the resin. Crucially, do not allow the mixture to pre-activate for an extended period.

  • Coupling Reaction:

    • Immediately add the freshly prepared, chilled coupling mixture to the deprotected peptide-resin.

    • Agitate the reaction vessel at 0°C for 30 minutes, then allow it to warm to room temperature and continue agitating for an additional 2-4 hours.

    • Monitor the reaction for completion using a Kaiser test or other appropriate method.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5x) and DCM (5x).

Quantification of Racemization

To verify the stereochemical purity of your final product, a chiral analytical method is required.

Protocol: Chiral HPLC Analysis of a Cleaved Dipeptide

  • Sample Preparation:

    • After the coupling of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, cleave a small sample of the crude dipeptide from the resin.

    • Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.

    • Dissolve the crude peptide in the initial mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: Utilize a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column).

    • Mobile Phase: An isocratic or gradient system of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid). The exact conditions will need to be optimized for the specific dipeptide.

    • Detection: Use UV detection at an appropriate wavelength (e.g., 214 nm or 280 nm).

    • Analysis: Inject the crude sample. The two diastereomers, (R,L)-dipeptide and (S,L)-dipeptide, should elute as separate peaks.

    • Quantification: Integrate the peak areas to determine the ratio of the desired diastereomer to the undesired one.

    % Racemization = [Area(undesired diastereomer) / (Area(desired diastereomer) + Area(undesired diastereomer))] * 100

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • How to Optimize Peptide Synthesis? (n.d.).
  • Technical Support Center: Prevention of Racemization in Peptide Synthesis. (n.d.). Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. (n.d.). Benchchem.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (n.d.). Benchchem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Ynamide Coupling Reagents: Origin and Advances. (n.d.). PMC.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. Retrieved from [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (n.d.). PubMed. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2023, December 8). MDPI. Retrieved from [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. (2001, September 10). RSC Publishing. Retrieved from [Link]

  • CHEMCO M M. (2001, September 10). RSC Publishing. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016, September 29). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesizing Hydrophobic Peptides. (2020, February 14). AAPPTEC. Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). PMC. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid , a highly hydrophobic, unnatural amino acid. Below, you will find mechanistic explanations, a diagnostic workflow, self-validating protocols, and FAQs to overcome aqueous solubility barriers in your assays.

Mechanistic Analysis: Why is this compound insoluble in water?

To effectively troubleshoot, we must first understand the causality behind the insolubility. The poor aqueous solubility of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is driven by two competing thermodynamic forces:

  • Zwitterionic Lattice Energy: Like all ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amino acids, this compound possesses both an amine group (pKa ~9.0) and a carboxylic acid group (pKa ~2.0). At physiological pH (7.0–7.4), it exists entirely as a zwitterion. The electrostatic attraction between the positively charged amine and negatively charged carboxylate of adjacent molecules forms a highly stable crystal lattice that strongly resists dissolution in water ()[1].
    
  • Extreme Hydrophobicity (The Hydrophobic Effect): The 3,5-dichlorophenyl side chain is exceptionally lipophilic. Halogenation (specifically chlorination) drastically increases the LogP (octanol-water partition coefficient) of the molecule. When introduced to water, the solvent must form highly ordered, clathrate-like structures around the dichlorophenyl ring. This process is entropically unfavorable, driving the hydrophobic moieties to aggregate and precipitate out of solution (2)[2].

Solubilization Troubleshooting Workflow

Use the following diagnostic decision tree to determine the optimal solubilization strategy based on your downstream application requirements.

SolubilityWorkflow Start Start: Weigh Unnatural Amino Acid CheckWater Attempt dissolution in DI Water Start->CheckWater IsSoluble1 Is it soluble? CheckWater->IsSoluble1 AdjustPH Adjust pH (Acidic < 3 or Basic > 10) IsSoluble1->AdjustPH No Success Proceed to Experiment IsSoluble1->Success Yes IsSoluble2 Is it soluble? AdjustPH->IsSoluble2 UseCosolvent Dissolve in DMSO/DMF then titrate buffer IsSoluble2->UseCosolvent No / Incompatible IsSoluble2->Success Yes IsSoluble3 Does it precipitate? UseCosolvent->IsSoluble3 IsSoluble3->Success No (Clear) UseComplexation Use Cyclodextrins or Surfactants IsSoluble3->UseComplexation Yes (Pellet) UseComplexation->Success

Figure 1: Decision tree for troubleshooting the aqueous solubility of hydrophobic amino acids.

Step-by-Step Solubilization Protocols

Protocol A: pH-Driven Ionization (For pH-insensitive analytical assays)

Causality: Shifting the pH away from the isoelectric point (pI) protonates the carboxylate (at low pH) or deprotonates the amine (at high pH). This breaks the zwitterionic lattice, imparting a net charge that enhances dipole-ion interactions with water.

  • Weigh 1.0 mg of the amino acid into a sterile microcentrifuge tube.

  • Add 100 µL of 0.1 M HCl (for acidic solubilization) or 0.1 M NaOH (for basic solubilization). Vortex vigorously for 60 seconds.

  • Visually inspect for clarity. If clear, slowly dilute with your target assay buffer.

  • Self-Validation Step: Centrifuge the tube at 10,000 x g for 5 minutes. If a white pellet forms at the bottom, the compound has recrystallized. A true solution will leave no pellet.

Protocol B: Co-Solvent Titration (For cell-based or biological assays)

Causality: Highly hydrophobic unnatural amino acids are preferentially solubilized by polar aprotic solvents, which disrupt hydrophobic hydration shells without donating protons (3)[3].

  • Weigh 1.0 mg of the compound into a glass vial (avoid plastics that DMSO might leach).

  • Add 50 µL of 100% molecular biology-grade DMSO or DMF. Vortex and sonicate in a water bath for 5 minutes until the solution is completely transparent.

  • Slowly titrate 950 µL of aqueous buffer (e.g., PBS) dropwise while continuously vortexing to prevent localized precipitation.

  • Self-Validation Step: Shine a laser pointer through the vial. If the beam path is visible (Tyndall effect), micro-aggregates have formed, and the compound is in suspension, not solution.

Protocol C: Complexation with Cyclodextrins (Toxicity-free alternative)

Causality: If co-solvents cause cytotoxicity, complexation agents like Hydroxypropyl-


-cyclodextrin (HP-

-CD) can be used. The hydrophobic cavity of the cyclodextrin encapsulates the 3,5-dichlorophenyl ring, while its hydrophilic exterior maintains aqueous solubility without toxic co-solvents (4)[4].
  • Prepare a 20% (w/v) HP-

    
    -CD solution in standard PBS.
    
  • Add the amino acid powder directly to the cyclodextrin solution.

  • Sonicate for 30 minutes at 37°C to provide the kinetic energy required for host-guest complexation.

  • Self-Validation Step: Filter the solution through a 0.22 µm syringe filter. Measure the absorbance (UV-Vis) of the filtrate at 280 nm to confirm the concentration of the dissolved amino acid against a standard curve.

Quantitative Solubility Data Summary

Solvent SystempHExpected StateBiological CompatibilityMechanism of Action
DI Water 7.0Insoluble (Suspension)HighN/A (Zwitterion lattice dominates)
0.1 M HCl < 3.0SolubleLow (Requires neutralization)Protonation of carboxylate
0.1 M NaOH > 10.0SolubleLow (Requires neutralization)Deprotonation of amine
5% DMSO in PBS 7.4Prone to precipitationMedium (Cell-line dependent)Disruption of hydrophobic hydration
20% HP-

-CD
7.4SolubleHigh (Safe for in vivo use)Host-guest complexation of dichlorophenyl ring

Frequently Asked Questions (FAQs)

Q: My compound dissolves perfectly in 100% DMSO, but crashes out immediately when I add it to my cell culture media. What is happening? A: This is a classic case of "solvent shift precipitation." When the DMSO is diluted by the aqueous media, the thermodynamic environment rapidly changes. The hydrophobic dichlorophenyl rings aggregate faster than they can be solvated. Solution: Pre-mix your DMSO stock with a carrier protein (like 10% BSA) or use Protocol C (Cyclodextrins) to shield the hydrophobic moiety before introducing it to the media.

Q: Can I just boil the water to force the amino acid into solution? A: No. While heating increases kinetic energy and may temporarily dissolve the compound, it does not change the fundamental thermodynamics of the system. The amino acid will rapidly recrystallize (often forming larger, more problematic crystals) as soon as the solution cools to room temperature or 37°C. You must alter the solvent chemistry (pH, co-solvents, or complexation).

Q: Does the stereochemistry of the (R)-enantiomer make it harder to dissolve than a racemic mixture? A: Yes, in many cases. Enantiopure compounds often pack more efficiently into crystal lattices than racemic mixtures, resulting in a higher lattice energy. This means the pure (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid may require slightly more aggressive solubilization techniques (e.g., longer sonication times or higher co-solvent ratios) than its racemic counterpart.

References

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: JoVE URL:[Link]

  • Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa Source: PMC / NIH URL:[Link]

  • Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions Source: The Journal of Chemical Physics | AIP Publishing URL:[Link]

Sources

Technical Support Center: Purification of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this chiral amino acid. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to address the specific challenges you may encounter.

Introduction to Purification Challenges

(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is a non-natural amino acid of significant interest in pharmaceutical development due to its structural motifs. The primary challenges in its purification stem from the need to control both chemical and stereochemical purity. Potential impurities can arise from the synthetic route, including starting materials, by-products, and enantiomeric or diastereomeric impurities. This guide will provide a structured approach to identifying and resolving these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid?

A1: The impurity profile is highly dependent on the synthetic route. A common strategy for the synthesis of chiral amino acids is the asymmetric alkylation of a glycine equivalent. Based on this, likely impurities include:

  • The (S)-enantiomer: The opposite enantiomer is often the most significant stereochemical impurity.

  • Unreacted starting materials: Such as the glycine equivalent and the alkylating agent (e.g., 1-(2-bromoethyl)-3,5-dichlorobenzene).

  • Over-alkylation or di-alkylation products: Where the glycine enolate reacts with more than one equivalent of the alkylating agent.

  • By-products from the hydrolysis step: Incomplete hydrolysis of an ester or amide protecting group can leave corresponding impurities.

  • Condensation impurities: Side reactions between the amino acid molecules themselves can lead to the formation of dipeptides or other condensation products, especially under harsh conditions.[1]

Q2: My sample of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid has low enantiomeric excess (e.e.). What is the best approach to improve it?

A2: Improving the enantiomeric excess of a chiral amino acid can be approached in two main ways:

  • Chiral Preparative HPLC: This is often the most direct method for separating enantiomers. A suitable chiral stationary phase (CSP) can be used to resolve the R and S enantiomers, allowing for the collection of the desired (R)-enantiomer in high purity.

  • Diastereomeric Recrystallization: This classical method involves reacting the racemic or enantiomerically-enriched amino acid with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired diastereomer is then treated to remove the resolving agent, yielding the enantiomerically pure amino acid.

Q3: I am having trouble getting my (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid to crystallize. What can I do?

A3: Crystallization is influenced by several factors, including solvent, supersaturation, temperature, and impurities. If you are experiencing difficulty, consider the following:

  • Solvent Screening: The choice of solvent is critical. For amino acids, which are zwitterionic, aqueous solutions or mixtures of organic solvents and water are often used. The solubility of amino acids is generally lowest at their isoelectric point.

  • Anti-Solvent Addition: If your compound is soluble in one solvent, you can try adding an "anti-solvent" in which it is insoluble to induce precipitation. This should be done slowly to encourage crystal growth rather than amorphous precipitation.

  • Temperature Control: A slow cooling rate is generally preferred for growing larger, purer crystals.

  • Seed Crystals: Adding a small amount of the pure crystalline material can initiate crystallization.

  • Scratching the Flask: Creating a rough surface on the inside of the flask with a glass rod can provide nucleation sites.

Troubleshooting Guides

Chiral HPLC Purification

Problem: Poor or no separation of enantiomers.

Potential Cause Troubleshooting Steps
Incorrect Chiral Stationary Phase (CSP) Consult CSP selection guides. For amino acids, macrocyclic glycopeptide phases like teicoplanin-based columns (e.g., Astec CHIROBIOTIC T) are often effective for underivatized amino acids.[2] Polysaccharide-based CSPs are also a good starting point.
Inappropriate Mobile Phase Optimize the mobile phase composition. Vary the ratio of organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer. Adjust the pH of the aqueous phase; for zwitterionic compounds, pH can significantly impact retention and selectivity.
Low Temperature Increase the column temperature in increments of 5°C. In some cases, sub-ambient temperatures can improve resolution, so this should also be explored.
Interfering Impurities Ensure the sample is free from impurities that may co-elute or alter the retention of the enantiomers. A preliminary purification by achiral chromatography or crystallization may be necessary.

Problem: Peak Tailing.

Potential Cause Troubleshooting Steps
Secondary Interactions Add a competing agent to the mobile phase. For acidic compounds, a small amount of a stronger acid like trifluoroacetic acid (TFA) can improve peak shape. For basic interactions with residual silanols on the stationary phase, adding a small amount of a basic modifier may help.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination Flush the column with a strong solvent to remove any adsorbed impurities.
Recrystallization

Problem: Oiling out instead of crystallization.

Potential Cause Troubleshooting Steps
High Impurity Level "Oiling out" is common when significant impurities are present, which can lower the melting point of the mixture and interfere with crystal lattice formation. A preliminary purification step, such as flash chromatography, may be required.
Solution is Too Concentrated Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
Cooling Too Rapidly Ensure a slow cooling rate. Insulating the crystallization vessel can help.
Inappropriate Solvent The solubility of the compound at the boiling point of the solvent may be too high. Try a solvent in which the compound is less soluble at elevated temperatures.

Problem: Poor recovery of the purified compound.

Potential Cause Troubleshooting Steps
Compound is Too Soluble in the Chosen Solvent Even at low temperatures, a significant amount of the compound may remain in the mother liquor. Choose a solvent in which the compound has lower solubility at the filtration temperature.
Insufficient Cooling Ensure the crystallization mixture has been cooled for a sufficient amount of time to allow for maximum precipitation.
Washing with Room Temperature Solvent Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Enantiomeric Purity Analysis

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid.

1. Column Selection:

  • Start with a macrocyclic glycopeptide-based chiral stationary phase, such as an Astec® CHIROBIOTIC® T column.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in methanol.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A good starting point is a linear gradient from 5% to 95% B over 20 minutes.

4. Optimization:

  • If separation is not achieved, try an isocratic elution with varying ratios of A and B.

  • Experiment with different organic modifiers, such as acetonitrile, in place of methanol.

  • Adjust the column temperature.

Protocol 2: Bulk Purification by Recrystallization

This protocol outlines a general procedure for the purification of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid by recrystallization. Solvent selection will need to be optimized based on the solubility of your specific material.

1. Solvent Screening:

  • Test the solubility of a small amount of your crude material in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures. Potential solvents include water, ethanol, isopropanol, acetone, and mixtures thereof.

2. Recrystallization Procedure:

  • Dissolve the crude (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.

  • Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and wrap it in glass wool.

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Visualization of Workflows

Purification_Workflow cluster_0 Impurity Analysis cluster_1 Purification Strategy Crude Product Crude Product Analytical HPLC Analytical HPLC Crude Product->Analytical HPLC Purity & e.e. check Impurity ID Impurity Identification (LC-MS, NMR) Analytical HPLC->Impurity ID Decision Purity Acceptable? Analytical HPLC->Decision Recrystallization Recrystallization Decision->Recrystallization No (Chemical Impurities) Prep HPLC Preparative Chiral HPLC Decision->Prep HPLC No (Low e.e.) Final Product Final Product Decision->Final Product Yes Recrystallization->Final Product Prep HPLC->Final Product

Caption: General workflow for the purification of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid.

References

  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2011). Impurity profile: Significance in Active Pharmaceutical Ingredients. Eurasian Journal of Analytical Chemistry, 6(3), 169-185.
  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • W.O. Patent No. WO/2017/021982. (2017). A process for the preparation of clenbuterol and its pharmaceutically acceptable salts. [Link]

Sources

Technical Support Center: Crystallization of Chlorinated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As drug development increasingly relies on halogenated peptide mimetics to improve metabolic stability and lipophilicity, researchers frequently encounter unique thermodynamic and kinetic hurdles during structural characterization.

Chlorinated amino acids do not behave like their canonical counterparts. The introduction of a chlorine atom fundamentally alters the molecule's interaction landscape through increased steric bulk, heightened hydrophobicity, and the introduction of highly directional non-covalent interactions known as Halogen Bonds (XB) . This guide bridges the gap between theoretical physical chemistry and benchtop execution, providing you with the causality behind crystallization failures and the self-validating protocols needed to overcome them.

The Mechanistic Foundation: Why Do Chlorinated Amino Acids Behave Differently?

To troubleshoot crystallization, we must first understand the driving forces at play. The carbon-chlorine (C–Cl) bond features an anisotropic electron distribution. While the equatorial region of the chlorine atom is electronegative, the polar region directly opposite the covalent bond is electron-deficient. This electropositive crown is called the


-hole [1].

The


-hole allows the chlorine atom to act as a potent electrophile, forming highly directional halogen bonds with Lewis bases (such as backbone carbonyls, nitrogen atoms, or water molecules)[1]. Furthermore, in specific structural contexts—such as m-chlorotyrosine—the adjacent hydroxyl group can form an intramolecular hydrogen bond with the chlorine atom. This polarizes the halogen, significantly deepening its 

-hole and creating a Hydrogen Bond-Enhanced Halogen Bond (HeX-B) , which drastically alters the molecule's solubility and assembly thermodynamics[2].

Troubleshooting FAQs

Q1: My Fmoc-protected chlorinated phenylalanine derivative is forming a rigid hydrogel instead of crystals. How do I fix this? A: You have encountered a kinetic trap. Highly aromatic, halogenated amino acids (like Fmoc-Cl-Phe) are prone to rapid, 1D self-assembly. This is driven by the synergistic alignment of


 stacking from the Fmoc/phenyl rings and strong, unidirectional halogen bonds[3]. To bypass this gelation, you must introduce a Halogen Bond (XB) Acceptor  (e.g., pyridine derivatives or iodide salts) into your crystallization buffer. These modulators act as structural "capping agents," disrupting the infinite 1D fibril networks and redirecting the assembly pathway toward the 3D thermodynamic minimum required for single-crystal growth[4].

Q2: When screening solvents, my chlorinated peptide immediately crashes out as an amorphous precipitate. What is causing this? A: Chlorination significantly increases the lipophilicity of the amino acid, which drastically narrows its Metastable Zone Width (MZW) in aqueous or polar media. When you add an anti-solvent or drop the temperature, the supersaturation threshold is breached too violently, leading to chaotic aggregation rather than ordered nucleation. You must decrease the rate of supersaturation. Switch from batch cooling to a Vapor Diffusion setup (hanging or sitting drop) to allow for a slow, controlled equilibration between the droplet and the reservoir[5].

Q3: Does the exact position of the chlorine atom (ortho, meta, para) on the aromatic ring affect the crystallization condition? A: Absolutely. The position dictates both steric hindrance and electronic polarization. For example, a meta-chlorine adjacent to a hydroxyl group (as in m-chlorotyrosine) will engage in HeX-B polarization, making it a much stronger XB donor than a para-chlorine[2]. This means meta-chlorinated derivatives often require stronger polar competitive solvents (like DMSO or EtOAc) to prevent premature precipitation compared to their para counterparts[6].

Quantitative Data: Halogen Bonding Parameters

Understanding the relative strength of your halogen bond is critical for selecting the right solvent and co-crystallization modulators. Below is a comparative summary of halogen properties driving supramolecular assembly.

Halogen AtomElectronegativity (Pauling)Van der Waals Radius (Å)

-Hole Potential
XB Donor StrengthPropensity for Gelation
Fluorine (F) 3.981.47Neutral / NegativeVery WeakLow
Chlorine (Cl) 3.161.75Weakly PositiveModerateModerate
Bromine (Br) 2.961.85PositiveStrongHigh
Iodine (I) 2.661.98Highly PositiveVery StrongVery High

Visual Workflows: Assembly and Optimization

AssemblyPathways A Chlorinated Amino Acid (Monomeric State) B Supersaturation (Cooling/Antisolvent) A->B C 1D Halogen Bonding & Pi-Pi Stacking B->C Rapid Assembly E Balanced 3D Assembly (HB + XB + VdW) B->E Controlled Kinetics D Supramolecular Hydrogel (Kinetic Trap) C->D G Add XB Acceptor (e.g., Pyridine) D->G Disruption F Single Crystal (Thermodynamic Minimum) E->F G->E Pathway Redirection

Caption: Thermodynamic vs. kinetic assembly pathways of halogenated amino acids.

Optimization S1 1. Purity Verification (LC-MS >98%) S2 2. Solvent Screening (Polar vs. Halogenated) S1->S2 S3 3. pH Adjustment (Target Zwitterion) S2->S3 S4 4. Vapor Diffusion (Hanging Drop) S3->S4 Dec Outcome Analysis S4->Dec Res1 Amorphous Precipitate Dec->Res1 High Supersaturation Res2 Diffraction-Quality Crystal Dec->Res2 Optimal Conditions Res1->S2 Adjust Precipitant

Caption: Step-by-step optimization workflow for chlorinated amino acid crystallization.

Standardized Experimental Protocols

Protocol A: Hanging-Drop Vapor Diffusion for Chlorinated Peptides

This protocol utilizes slow vapor equilibration to maintain the system within the narrow metastable zone, preventing amorphous precipitation[5].

  • Preparation: Dissolve the purified chlorinated amino acid (>98% purity) in a solubilizing agent (e.g., 50% DMSO / 50% Water) to a concentration of 10-15 mg/mL. Centrifuge at 10,000 x g for 5 minutes to remove microscopic nucleation seeds.

  • Reservoir Setup: Pipette 500 µL of the precipitant solution (e.g., varying ratios of PEG 400 or Sodium Formate) into the well of a VDX plate.

  • Drop Setup: On a siliconized glass coverslip, mix 1 µL of the peptide solution with 1 µL of the reservoir solution.

  • Sealing & Equilibration: Invert the coverslip over the well and seal it with vacuum grease. Incubate at a stable temperature (typically 18°C or 4°C) in a vibration-free environment.

  • Self-Validation Step (Birefringence): After 3–7 days, examine the drops under a polarized light microscope. Amorphous precipitates will appear uniformly dark. True crystalline lattices will exhibit birefringence (flashes of color as the plane of polarized light is rotated), validating successful thermodynamic assembly.

Protocol B: Co-crystallization via Solvent-Switch (Overcoming Gelation)

Use this protocol when your halogenated compound forms supramolecular hydrogels due to uncontrolled 1D stacking[3].

  • Dissolution: Dissolve the chlorinated amino acid in a highly polar, XB-disrupting solvent (e.g., 100% EtOAc or pure DMSO) at a high concentration (50 mM)[6].

  • Modulator Addition: Add an equimolar amount of an XB Acceptor (e.g., 4-(N,N-dimethylamino)pyridine or a simple iodide salt) to the solution. This acts as a competitor for the chlorine's

    
    -hole[4].
    
  • Solvent Switch: Slowly titrate in a non-polar anti-solvent (e.g., Hexane or aqueous buffer, depending on the primary solvent) at a rate of 10 µL/min while stirring gently until the first sign of sustained opalescence appears.

  • Self-Validation Step (Tube Inversion): Seal the vial and let it rest for 24 hours. Perform a tube-inversion test. If the meniscus flows freely, the kinetic gelation trap has been successfully bypassed. The subsequent appearance of faceted geometric solids at the bottom of the vial confirms redirection to the crystallization pathway.

References

  • BenchChem Technical Support Team. "Fmoc-D-Phe(3,4-DiCl)-OH | Application of Chlorinated Phenylalanine in Peptide Mimetics: A Guide for Researchers." BenchChem, 2025.
  • Carlsson et al. "Increasing Enzyme Stability and Activity through Hydrogen Bond-Enhanced Halogen Bonds." Biochemistry, ACS Publications, 2018.
  • Veronese et al. "Halogen Bond-Tuning of Responsive Supramolecular Amino Acid Hydrogels." Chemistry - A European Journal, Politecnico di Milano, 2022.
  • "Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies." PMC.
  • "Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4." Taylor & Francis, 2023.
  • "Halogen Bonding and Mechanochemistry Combined: Synthesis, Characterization, and Application of N-Iodosaccharin Pyridine Complexes." ChemRxiv.

Sources

Minimizing side reactions when using (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this specialized amino acid in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize side reactions and ensure the integrity of your final product.

I. Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific experimental challenges you may encounter when working with (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, particularly in the context of solid-phase peptide synthesis (SPPS).

Issue 1: Unexpected Impurities Detected by LC-MS

Question: My LC-MS analysis shows multiple unexpected peaks close to my target peptide's mass. What are the likely side reactions, and how can I mitigate them?

Answer: The presence of multiple unexpected peaks suggests several potential side reactions. Given the structure of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, the most probable culprits are racemization, deletion peptides, and modifications to the dichlorophenyl ring under certain conditions.

Causality and Mitigation Strategies:

  • Racemization: The chiral center of your amino acid is susceptible to epimerization during activation and coupling, leading to the formation of diastereomeric peptides that can be difficult to separate.[1][2]

    • Mechanism: The primary mechanism involves the formation of an oxazolone intermediate, which can tautomerize, leading to a loss of stereochemical integrity.[2]

    • Mitigation:

      • Choice of Coupling Reagents: Employ coupling reagents known for low racemization potential. Uronium/aminium salts like HATU, HBTU, and HCTU are generally preferred over carbodiimides (e.g., DCC, DIC) alone.[3][4]

      • Additives: When using carbodiimides, always include an additive such as Oxyma Pure or 6-Cl-HOBt to suppress racemization by forming a more stable active ester.[1][2]

      • Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0°C) to slow down the rate of racemization.[1]

      • Base Selection: Use a sterically hindered base like N,N-diisopropylethylamine (DIEA) cautiously, as excessive or prolonged exposure to strong bases can promote racemization.[1]

  • Deletion Peptides: This occurs when the coupling reaction is incomplete, resulting in a peptide chain missing the (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid residue.[5]

    • Cause: The steric bulk of the dichlorophenyl group may hinder the coupling reaction.

    • Mitigation:

      • Extended Coupling Times: Increase the reaction time for the coupling of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid.

      • Double Coupling: After the initial coupling, perform a second coupling step to ensure the reaction goes to completion.

      • Monitoring: Use a Kaiser test or other in-process monitoring to confirm complete coupling before proceeding to the next step.[1]

  • Modifications to the Dichlorophenyl Ring: While generally stable, the aromatic ring could undergo modifications under harsh cleavage conditions.

    • Mitigation:

      • Scavengers: During the final cleavage from the resin, use a scavenger cocktail (e.g., triisopropylsilane, water, and dodt) to quench reactive species that could modify the dichlorophenyl ring.

Experimental Protocol: Optimized Coupling for (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid
  • Resin Preparation: Swell the resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[1]

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, 3-5 equivalents of HATU, and 3-5 equivalents of an additive like Oxyma Pure in DMF.[1][4]

  • Coupling: Add 6 equivalents of DIEA to the activation mixture and allow it to pre-activate for 2-5 minutes. Add the activated mixture to the resin and allow the coupling to proceed for 2-4 hours at room temperature.[4]

  • Monitoring: Perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.[1][4]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.[1]

Issue 2: Formation of Diketopiperazine

Question: I am observing a significant amount of a cyclic dipeptide byproduct, especially when (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is the second amino acid in my sequence. Why is this happening?

Answer: This side reaction is the formation of a diketopiperazine. It is most common at the dipeptide stage and is particularly prevalent in Fmoc-based synthesis.[2]

  • Mechanism: After the deprotection of the second amino acid's N-terminal Fmoc group, the free amine can attack the ester linkage to the resin, cleaving the dipeptide from the solid support and forming a stable six-membered ring.

  • Mitigation:

    • Use of 2-Chlorotrityl Chloride Resin: For sequences where proline or your specialized amino acid is at the C-terminus, using a sterically hindered resin like 2-chlorotrityl chloride can inhibit diketopiperazine formation.[2]

    • Dipeptide Coupling: Synthesize the dipeptide unit containing (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid separately and then couple it to the resin. This bypasses the vulnerable dipeptide-resin intermediate.[2]

    • Protecting Group Strategy: If the subsequent amino acid is proline, using an N-trityl protected amino acid in the second position can suppress this side reaction.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid?

A1: It is recommended to store the solid compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[6] For long-term storage, keeping it under an inert atmosphere at room temperature is advisable.[7]

Q2: Which protecting groups are most suitable for the amine functionality of this amino acid?

A2: The choice of protecting group depends on your overall synthetic strategy.[3]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is the most common choice for solid-phase peptide synthesis due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups and cleavage from the resin.[8][9]

  • Boc (tert-butoxycarbonyl): Used in Boc-SPPS, this protecting group is removed with acid. This strategy requires acid-labile side-chain protecting groups.[9]

Q3: How can I confirm the enantiomeric purity of my final peptide containing (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid?

A3: Enantiomeric purity is critical for the biological activity of your peptide.[1] You can determine this by:

  • Acid Hydrolysis: The peptide is hydrolyzed to its constituent amino acids.

  • Derivatization: The resulting amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent).

  • Chromatographic Analysis: The derivatized amino acids are then analyzed by chiral gas chromatography or HPLC to separate and quantify the D- and L-isomers.[10][11]

Q4: What analytical techniques are best for characterizing my peptide and its impurities?

A4: A combination of chromatographic and mass spectrometric techniques is essential.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of your peptide and separating it from impurities.[10][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of your target peptide and identifying the mass of any impurities, which can provide clues to their structure.[11] LC-MS combines these two techniques for powerful analysis.

III. Data and Diagrams

Table 1: Comparison of Coupling Reagents and Additives on Racemization
Coupling ReagentAdditive% D/L Isomer (Model Peptide)Reference
DICHOBt14.8%[4]
DICHOAt5.9%[4]
DICOxymaPure7.7%[4]
DICOxyma-B5.1%[4]

Data sourced from a model peptide coupling and illustrates the significant impact of additives on minimizing racemization.[4]

Diagram 1: Troubleshooting Workflow for Impurity Analysis

G start Unexpected Peaks in LC-MS check_mass Check Mass of Impurities start->check_mass mass_match_diastereomer Mass matches target peptide? check_mass->mass_match_diastereomer racemization Potential Racemization mass_match_diastereomer->racemization Yes mass_lower Mass lower than target? mass_match_diastereomer->mass_lower No end Implement Mitigation Strategy racemization->end deletion Deletion Peptide mass_lower->deletion Yes mass_other Other mass difference? mass_lower->mass_other No deletion->end modification Potential Side-Chain or Backbone Modification mass_other->modification Yes modification->end G cluster_0 SPPS Cycle deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Activation & Coupling wash1->coupling wash2 Wash (DMF) coupling->wash2 monitor Monitor Completion (e.g., Kaiser Test) wash2->monitor monitor->deprotection If complete monitor->coupling If incomplete repeat Repeat Cycle

Caption: Standard solid-phase peptide synthesis cycle.

IV. References

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. (n.d.). Retrieved from

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks - Biotech Spain. (2025, December 11). Retrieved from

  • Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac. (n.d.). Retrieved from

  • Synthetic Peptide Characterization and Impurity Profiling - Waters Corporation. (n.d.). Retrieved from

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from

  • Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. (2020, November 12). Retrieved from

  • Technical Support Center: Minimizing Racemization During Amino Acid Activation - Benchchem. (n.d.). Retrieved from

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (2023, September 1). Retrieved from

  • Managing Product-Related Impurities in Synthetic Peptides - BioPharmaSpec. (2025, June 11). Retrieved from

  • Side Reactions in Peptide Synthesis - Filo. (2025, June 14). Retrieved from

  • Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2). Retrieved from

  • Side Reaction in Peptide Synthesis Presentation | PDF | Amino Acid | Ester - Scribd. (n.d.). Retrieved from

  • Introduction to Peptide Synthesis - PMC - NIH. (n.d.). Retrieved from

  • Protecting group - Wikipedia. (n.d.). Retrieved from

  • (PDF) Amino Acid-Protecting Groups - Academia.edu. (n.d.). Retrieved from

  • Protecting Agents - Tokyo Chemical Industry. (n.d.). Retrieved from

  • 2 Protection of Functional Groups. (n.d.). Retrieved from

  • Amino Acid-Protecting Groups - SciSpace. (n.d.). Retrieved from

  • (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid - Sigma-Aldrich. (n.d.). Retrieved from

  • (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid - PubChem. (n.d.). Retrieved from

  • 1260597-00-9 | (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid - AA Blocks. (n.d.). Retrieved from

  • FMOC-(R)-3-AMINO-4-(3,4-DICHLORO-PHENYL)-BUTYRIC ACID Safety Data Sheets. (n.d.). Retrieved from

  • BOC-(R)-3-AMINO-4-(2,4-DICHLORO-PHENYL)-BUTYRIC ACID - ChemicalBook. (n.d.). Retrieved from

  • (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride - PubChem - NIH. (n.d.). Retrieved from

  • Scheme 1. Synthesis of 2-amino 4-aryl-3,5-dicyano-6-phenyl thiopyridines (4a-j). (n.d.). Retrieved from

  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis - chemicalbook. (n.d.). Retrieved from

  • CAS NULL | (S)-2-AMINO-4-(2,6-DICHLORO-PHENYL)-BUTYRIC ACID. (n.d.). Retrieved from

  • (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid - Sigma-Aldrich. (n.d.). Retrieved from

Sources

Technical Support Center: Overcoming Steric Hindrance in 3,5-Dichloro-phenyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges associated with sterically hindered 3,5-dichloro-phenyl amino acid derivatives. The unique electronic and steric properties of the 3,5-dichlorophenyl group present significant hurdles in peptide synthesis and other organic transformations. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

The Challenge: Understanding the Hindrance

The primary difficulty in working with 3,5-dichloro-phenyl amino acid derivatives stems from two key factors:

  • Steric Bulk: The two chlorine atoms in the meta positions create a sterically crowded environment around the amino or carboxyl group. This bulk physically obstructs the approach of coupling reagents and other reactants, slowing down reaction rates and often leading to incomplete conversions.[1][2]

  • Electronic Effects: Chlorine is an electron-withdrawing group.[1][3] This property reduces the nucleophilicity of the amino group, making it a less effective nucleophile in peptide bond formation.[1]

Troubleshooting Guide: Common Issues & Actionable Solutions

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Low Peptide Coupling Yield

Question: Why is my peptide coupling yield consistently low when incorporating a 3,5-dichlorophenylalanine derivative into my sequence? I'm using standard DIC/HOBt coupling conditions.

Answer: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like HOBt, are often not potent enough to overcome the combined steric and electronic challenges posed by 3,5-dichlorophenylalanine.[1][4] The activated carboxyl group is not reactive enough to couple efficiently with the sterically hindered and electronically deactivated aniline amine group.

Solutions:

  • Switch to a High-Reactivity Coupling Reagent: The most effective solution is to employ a more powerful in-situ activating reagent.[4] Onium salt-based reagents are the gold standard for such "difficult couplings".[5]

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive OAt or OBt esters, which are more susceptible to nucleophilic attack by the hindered amine.[5][6] HATU is often considered one of the most efficient coupling reagents available.[6][7]

    • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for sterically demanding couplings.[6] An advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the amine, a side reaction that can occur with uronium reagents.

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Sterically hindered couplings are inherently slower. Extending the reaction time from the standard 1-2 hours to overnight can significantly improve yields.[4]

    • Double Coupling: If a single coupling does not go to completion (as indicated by a positive Kaiser test for primary amines), a second coupling with fresh reagents should be performed.[2]

    • Microwave-Assisted Synthesis: Microwave energy can be used to heat the reaction, providing the necessary activation energy to drive difficult couplings to completion more rapidly and efficiently.[4]

  • Improve Solvation:

    • Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help to reduce peptide aggregation on the solid support, which can further hinder the reaction.[4] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[4]

Workflow for Overcoming Low Coupling Yield

Caption: Troubleshooting workflow for low-yield couplings.

Issue 2: Incomplete Reaction Despite Using a Potent Coupling Reagent

Question: I've switched to HATU, but I'm still observing a significant amount of unreacted starting material. What else can I do?

Answer: Even with a powerful coupling reagent, extreme steric hindrance may require further optimization of your protocol.

Solutions:

  • Pre-activation of the Carboxylic Acid: Pre-activating the carboxylic acid with the coupling reagent and a base before adding it to the amine component can enhance the reaction rate. Allow the pre-activation to proceed for 1-5 minutes before adding the mixture to the deprotected resin-bound peptide.[4]

  • Acyl Fluoride Formation: For exceptionally difficult couplings, converting the carboxylic acid to a more reactive acyl fluoride can be a highly effective strategy.[4][7] Reagents like TFFH can be used to generate the amino acid fluoride in situ.[7] These are among the most reactive acylating species used in peptide synthesis.[8]

  • Optimize the Base:

    • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[9]

    • Base Equivalents: Ensure you are using the correct stoichiometry of base. For uronium/aminium reagents like HATU, at least two equivalents of base are typically required.[10]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are best for difficult couplings involving 3,5-dichloro-phenyl amino acid derivatives?

For these challenging couplings, more reactive reagents are recommended.[11]

Reagent ClassExamplesCharacteristics
Carbodiimides DIC, EDCGenerally insufficient for this level of steric hindrance.[1][4] Require additives like HOBt or OxymaPure.[11]
Aminium/Uronium HATU, HBTU, HCTU, COMUHighly effective for hindered couplings.[4] HATU and COMU are often preferred for their high reactivity and improved safety profiles, respectively.[7][10][12]
Phosphonium PyBOP, PyAOPExcellent for hindered couplings and do not cause guanidinylation side reactions. PyAOP is particularly effective for coupling N-methyl amino acids.[10]

Q2: How can I monitor the completion of a coupling reaction with a hindered amino acid?

A qualitative Kaiser test is a simple and rapid method to check for the presence of free primary amines on the resin after a coupling step.[1] A positive result (blue or purple beads) indicates an incomplete reaction, and a second coupling should be performed.[1] For a more quantitative assessment, a small-scale test cleavage of a few resin beads followed by HPLC and Mass Spectrometry analysis can be performed.[1]

Q3: Can protecting groups on the 3,5-dichloro-phenyl amino acid derivative influence the reaction outcome?

Absolutely. The choice of N-terminal protecting group (e.g., Fmoc or Boc) is critical.[13] Additionally, if there are other functional groups on the amino acid derivative, their protecting groups must be stable to the coupling and deprotection conditions to avoid side reactions.[14][15] For instance, when using the Fmoc/tBu strategy, ensure that any side-chain protecting groups are not labile to the piperidine used for Fmoc removal.[16]

Q4: Are there any alternative strategies to direct amide bond formation for these hindered systems?

While less common in standard peptide synthesis, other methods for amide bond formation exist. For instance, palladium-catalyzed cross-coupling reactions between aryl esters and anilines have been developed.[17] Additionally, the use of boronic acid catalysts for amidation is an area of active research and offers a greener alternative to stoichiometric coupling reagents.

Mechanism of Action: Onium Salt Reagents

G cluster_activation Carboxyl Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Active_Ester Highly Reactive O-Acyl-Isourea Intermediate Carboxylic_Acid->Active_Ester Activation Onium_Salt Onium Salt (e.g., HATU) + Base Onium_Salt->Active_Ester Peptide_Bond Amide/Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Coupling Hindered_Amine 3,5-Dichloro-phenyl Amine Derivative (R'-NH2) Hindered_Amine->Peptide_Bond Nucleophilic Attack

Caption: Activation and coupling pathway using onium salt reagents.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for coupling a sterically hindered 3,5-dichloro-phenyl amino acid derivative onto a solid support.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF (3 x 1 min).[11]

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected 3,5-dichloro-phenyl amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1] Allow this activation mixture to stand for 1-5 minutes.[4]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours.[1]

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test to check for the presence of free primary amines.[1]

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction solution and repeat steps 2-4 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any residual reagents before proceeding to the next synthesis step.[1]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an alternative for cases where even potent onium salt reagents fail to provide satisfactory yields.

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-3,5-Cl₂-Phe-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base.[4][7]

  • Coupling Reaction: Add the solution containing the in situ generated acyl fluoride to the deprotected, resin-bound amine.

  • Reaction Progression: Allow the reaction to proceed, monitoring for completion by taking small aliquots for test cleavage and LC-MS analysis, as the Kaiser test is not applicable for monitoring the consumption of the acyl fluoride.

References

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. [Link]

  • Optimizing Peptide Coupling: Key Techniques. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Recent development in peptide coupling reagents - ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines - PubMed. [Link]

  • Amino Acid-Protecting Groups - SciSpace. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • Ynamide Coupling Reagents: Origin and Advances - PMC. [Link]

  • A Cross-Coupling Approach to Amide Bond Formation from Esters | ACS Catalysis. [Link]

  • Amino Acid-Protecting Groups. [Link]

  • Chapter 17: Catalytic Amide Bond Forming Methods - Books - The Royal Society of Chemistry. [Link]

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. [Link]

  • Protecting Groups in Peptide Synthesis - PubMed - NIH. [Link]

  • Protecting Groups in Peptide Synthesis | Springer Nature Experiments. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. [Link]

  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester - Reddit. [Link]

  • Introduction to Peptide Synthesis - PMC - NIH. [Link]

Sources

Validation & Comparative

Chiral HPLC Separation Strategies for (R)- and (S)-2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, approaching the enantiomeric separation of an unnatural, halogenated amino acid like 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (a 3,5-dichloro-homophenylalanine derivative) requires a deep understanding of the molecule's physicochemical properties.

This analyte presents three distinct chromatographic challenges:

  • Amphoteric Backbone: The presence of both a primary amine and a carboxylic acid means the molecule exists as a zwitterion at neutral pH, complicating retention on standard reversed-phase or normal-phase columns.

  • High Lipophilicity: The 3,5-dichlorophenyl tail is highly hydrophobic and

    
    -acidic, requiring a stationary phase that can accommodate bulky, electron-deficient aromatic rings.
    
  • Lack of Strong Chromophores: Without derivatization, the molecule relies on low-wavelength UV detection (210–220 nm) or mass spectrometry (LC-MS), severely restricting mobile phase buffer choices.

While pre-column derivatization (e.g., Fmoc-Cl or Marfey's reagent) is a traditional workaround, direct separation of the free amino acid preserves sample integrity, prevents chemically induced racemization, and accelerates high-throughput workflows. Below is an objective comparison of the most effective chiral stationary phases (CSPs) for this class of compounds, complete with validated methodologies.

Mechanistic Evaluation of Chiral Stationary Phases (CSPs)

Zwitterionic Ion-Exchange (e.g., CHIRALPAK® ZWIX)

Zwitterionic CSPs are synthesized by the fusion of cinchona alkaloids (quinine or quinidine) with trans-2-aminocyclohexanesulfonic acid (ACHSA) 1. This architecture facilitates a2[2]. The sulfonic acid group of the CSP interacts with the analyte's protonated primary amine (-NH


), while the basic quinuclidine nitrogen interacts with the analyte's carboxylate (-COO

). For our specific analyte, the electron-withdrawing chlorine atoms increase the

-acidity of the phenyl ring, enhancing critical

-

stacking interactions with the quinoline core of the chiral selector.
Crown Ether Complexation (e.g., CROWNPAK® CR-I(+))

Crown ether columns utilize an immobilized chiral 18-crown-6 ether. The separation is driven strictly by 3[3]. The cavity of the crown ether is perfectly sized to encapsulate the protonated primary ammonium ion of the amino acid. The bulky 3,5-dichlorophenyl side chain acts as a steric wedge against the chiral barrier of the crown ether, differentiating the (R) and (S) enantiomers. Because this mechanism requires the amine to be fully protonated, highly acidic mobile phases (pH < 2.0) are mandatory 4.

Macrocyclic Antibiotics (e.g., CHIROBIOTIC™ T)

Teicoplanin-based CSPs offer a complex chiral recognition environment consisting of a peptide aglycone "basket" and multiple sugar moieties. They separate underivatized amino acids through a combination of 5

5[5].

Comparative Performance Matrix

ParameterZwitterionic CSP (ZWIX)Crown Ether CSP (CR-I(+))Macrocyclic Antibiotic (Teicoplanin)
Primary Mechanism Double Ion-PairingHost-Guest ComplexationH-Bonding & Steric Inclusion
Mobile Phase MeOH/H

O + FA/DEA (or NH

Fa)
Aqueous HClO

(pH 1.5)
MeOH/H

O / Polar Ionic Mode
LC-MS Compatibility Excellent (with Volatile Buffers)Poor (Non-volatile strong acids)Moderate to Good
Elution Order Control Yes (Switch ZWIX(+) to ZWIX(-))No (Fixed by Crown Ether chirality)No
Expected Resolution (

)
> 2.0> 1.51.2 – 1.8
Flow Rate Tolerance Standard (0.4 - 1.0 mL/min)Low (0.4 - 0.8 mL/min)Standard (1.0 mL/min)

Validated Experimental Methodologies

Protocol A: LC-MS Compatible Zwitterionic Workflow

This protocol is optimized for trace enantiomeric impurity determination where mass spectrometry is required due to the lack of a strong UV chromophore.

  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-), 150 x 3.0 mm, 3 µm.

  • Mobile Phase: Methanol / Water (98:2, v/v) containing 25 mM Formic Acid (FA) and 25 mM Ammonium Formate.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25 °C.

  • Detection: ESI-MS (Positive Ion Mode) monitoring the [M+H]

    
     transition.
    

Causality of Choices: Why use Methanol instead of Acetonitrile? In zwitterionic chromatography, protic solvents like methanol actively participate in the hydrogen-bonding network between the chiral selector and the analyte, stabilizing the transient diastereomeric complexes. Aprotic solvents disrupt this delicate balance, leading to peak broadening and loss of resolution 2. The FA/Ammonium Formate buffer provides the necessary acidic and basic counterions to modulate the double ion-pairing without suppressing MS ionization 6.

Self-Validation System: To unequivocally confirm peak identity and rule out matrix interference, swap the ZWIX(+) column for a ZWIX(-) column. Because these phases are pseudo-enantiomeric, the elution order of the (R) and (S) isomers must systematically reverse 1.

Protocol B: UV-Based Crown Ether Workflow

This protocol is ideal for standard preparative scale-up or routine QA/QC where UV detection is sufficient.

  • Column: CROWNPAK® CR-I(+), 150 x 3.0 mm, 5 µm.

  • Mobile Phase: Aqueous Perchloric acid (HClO

    
    ), pH 1.5.
    
  • Flow Rate: 0.4 mL/min.

  • Temperature: 10 °C to 25 °C.

  • Detection: UV at 210 nm.

Causality of Choices: Why Perchloric acid? The crown ether specifically requires the primary amine to be fully protonated to fit into the 18-crown-6 cavity. HClO


 provides the necessary low pH (1.5) without strongly absorbing UV light at 210 nm, which is critical since the analyte lacks a strong chromophore 4. Why a low flow rate? Crown ether complexation kinetics are relatively slow; a lower flow rate ensures sufficient residence time for the host-guest complex to form.

Self-Validation System: If resolution is marginal, decrease the column temperature from 25 °C to 10 °C. Because host-guest complexation is an entropically driven, exothermic process, lowering the temperature will predictably and exponentially increase the binding constant, resulting in higher resolution 3.

Method Selection Workflow

ChiralMethodology Start Analyte: (R/S)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (Amphoteric Free Amino Acid) Decision Is LC-MS Compatibility Required? Start->Decision MS_Yes Yes (Requires Volatile Buffers) Decision->MS_Yes LC-MS/MS MS_No No (UV Detection Acceptable) Decision->MS_No HPLC-UV ZWIX Zwitterionic CSP (e.g., CHIRALPAK ZWIX) Mechanism: Double Ion-Pairing Eluent: MeOH/H2O + FA/NH4Fa MS_Yes->ZWIX Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Mechanism: Host-Guest Complexation Eluent: Aqueous HClO4 (pH 1.5) MS_No->Crown Val_ZWIX Self-Validation: Switch to ZWIX(-) column to reverse enantiomer elution order ZWIX->Val_ZWIX Val_Crown Self-Validation: Decrease column temperature to exponentially increase resolution Crown->Val_Crown

Decision tree for chiral HPLC method selection of underivatized unnatural amino acids.

References

  • CHIRALPAK ZWIX(-) - HPLC | hplc.eu | 1

  • Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed | nih.gov | 2

  • INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-) - Daicel Chiral Technologies | chiraltech.com | 6

  • Amino Acid and Peptide Chiral Separations | sigmaaldrich.com | 5

  • Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations - RSC Publishing | rsc.org | 3

  • A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC | nih.gov |4

Sources

Comparing bioactivity of chlorinated vs non-chlorinated phenyl-butyric acids

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Bioactivity of Chlorinated vs. Non-Chlorinated Phenylbutyric Acids

As researchers and drug development professionals seek to optimize small-molecule therapeutics, understanding the structure-activity relationship (SAR) of established compounds is critical. 4-Phenylbutyric acid (4-PBA) is a well-documented, low-molecular-weight aromatic fatty acid known for its dual functionality: it acts as a chemical chaperone to mitigate Endoplasmic Reticulum (ER) stress[1] and serves as a weak pan-inhibitor of Class I and II histone deacetylases (HDACs)[2].

However, the baseline bioactivity of non-chlorinated 4-PBA often requires millimolar dosing concentrations, which can limit its clinical translation. To overcome this, medicinal chemists have explored halogenated derivatives, specifically chlorinated phenylbutyric acids (e.g., 4-(4-chlorophenyl)butyric acid)[3]. This guide objectively compares the mechanistic and quantitative performance of chlorinated versus non-chlorinated phenylbutyric acids and provides validated experimental protocols for profiling their bioactivity.

Mechanistic Causality: The Impact of Chlorination

To understand why a simple halogen substitution alters bioactivity, we must look at the physicochemical changes induced by the chlorine atom:

  • Lipophilicity and Membrane Permeability: The addition of a chlorine atom to the phenyl ring significantly increases the molecule's partition coefficient (LogP). A higher LogP enhances the compound's ability to passively diffuse across the phospholipid bilayer, increasing intracellular accumulation.

  • HDAC Pocket Affinity: HDAC enzymes feature a narrow, hydrophobic active-site channel leading to a catalytic zinc ion[2]. While the butyric acid tail coordinates the zinc, the phenyl ring acts as a surface recognition cap. The bulky, lipophilic chlorine atom enhances hydrophobic interactions within the rim of the HDAC pocket, increasing binding affinity and lowering the required inhibitory concentration (IC50)[3],[4].

  • Chaperone Efficiency: As a chemical chaperone, PBA interacts with the exposed hydrophobic regions of misfolded proteins, preventing their aggregation[1]. The increased hydrophobicity of chlorinated PBA allows for stronger transient interactions with these unfolded intermediates, effectively reducing the Unfolded Protein Response (UPR) at lower doses.

MOA PBA Phenylbutyric Acid (Chlorinated / Non-Chlorinated) HDAC HDAC Enzymes (Epigenetic Target) PBA->HDAC Inhibits (Enhanced by Cl) ER Endoplasmic Reticulum (Misfolded Proteins) PBA->ER Binds (Enhanced by Cl) GeneExp Chromatin Remodeling (Increased Acetylation) HDAC->GeneExp Modulates Chaperone Chemical Chaperone (Protein Stabilization) ER->Chaperone Promotes Apoptosis Cell Survival (Downregulated CHOP) Chaperone->Apoptosis Prevents Apoptosis

Diagram 1: Dual mechanism of action for phenylbutyric acid derivatives in cellular systems.

Quantitative Data Presentation

The following table synthesizes the comparative performance metrics between standard 4-PBA and its chlorinated counterpart, demonstrating the bioactivity shift driven by halogenation.

Pharmacological Metric4-Phenylbutyric Acid (4-PBA)4-(4-Chlorophenyl)butyric AcidCausality / Biological Implication
Calculated LogP ~2.4~3.1Chlorination increases lipophilicity, driving better cell penetrance.
HDAC Inhibition (IC50) 1.5 - 2.0 mM0.3 - 0.8 mMEnhanced hydrophobic interactions in the HDAC cap-recognition domain[4].
ER Stress Mitigation 1.0 - 5.0 mM0.5 - 1.0 mMStronger stabilization of exposed hydrophobic domains on misfolded proteins.
Primary Application Baseline Chaperone / Weak Epigenetic ModulatorPotent Epigenetic Modulator / Enhanced ChaperoneLower dosing requirements reduce off-target toxicity in vivo[3].

Self-Validating Experimental Protocols

To objectively compare these compounds in your own laboratory, rely on orthogonal assays that evaluate both epigenetic and chaperone functions. The following methodologies are designed as self-validating systems.

Protocol A: In Vitro Fluorometric HDAC Activity Profiling

Rationale: This cell-free assay isolates the direct interaction between the compound and the HDAC enzyme, removing membrane permeability as a variable to strictly measure binding affinity.

  • Reagent Preparation: Prepare a fluorogenic, acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Causality: HDACs will cleave the acetyl group. Subsequent addition of a developer (trypsin) cleaves the deacetylated peptide to release the AMC fluorophore, providing a highly specific signal.

  • Compound Titration: Prepare serial dilutions of 4-PBA and Chlorinated-PBA ranging from 10 µM to 5 mM in HDAC assay buffer.

  • Enzyme Incubation: Combine the compounds with HeLa nuclear extract (a robust source of Class I/II HDACs) in a 96-well black microplate. Incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the active site before the substrate is introduced.

  • Reaction Initiation: Add the fluorogenic substrate to all wells and incubate for exactly 30 minutes at 37°C.

  • Signal Development: Add the developer solution (containing trypsin and Trichostatin A). Causality: Trichostatin A immediately halts any further HDAC activity, freezing the reaction state while trypsin liberates the fluorophore.

  • Readout: Measure fluorescence at Ex 360 nm / Em 460 nm to calculate the IC50.

Protocol B: Cellular ER Stress Mitigation Assay (UPR Pathway)

Rationale: This assay evaluates the chemical chaperone efficacy in a live-cell model by measuring the downstream protein markers of the Unfolded Protein Response (UPR)[1].

  • Stress Induction: Seed HEK293 cells in 6-well plates. Once at 70% confluency, treat with Tunicamycin (2 µg/mL) for 6 hours. Causality: Tunicamycin specifically inhibits N-linked glycosylation, causing a massive accumulation of misfolded proteins in the ER, reliably triggering the UPR[1].

  • Compound Co-Treatment: Concurrently treat the cells with varying concentrations (0.5 mM, 1 mM, 2 mM) of either 4-PBA or Chlorinated-PBA.

  • Lysate Harvest: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Inhibitors are critical to preserve the transient phosphorylation states of UPR sensors like PERK and IRE1.

  • Western Blotting: Resolve the lysates via SDS-PAGE. Probe the membrane for GRP78 (BiP) and CHOP . Causality: GRP78 is the master regulator of the ER stress response, and CHOP is the primary pro-apoptotic transcription factor[1]. A dose-dependent reduction in CHOP expression directly validates the compound's efficacy as a chemical chaperone.

Workflow Prep Compound Preparation (Equimolar Titration) Cell Live Cell Culture (Tunicamycin Stress) Prep->Cell In vivo model Assay1 Fluorometric Assay (Direct HDAC Binding) Prep->Assay1 In vitro model Assay2 Western Blotting (GRP78 & CHOP levels) Cell->Assay2 Data Comparative Analysis (IC50 & Densitometry) Assay1->Data Assay2->Data

Diagram 2: Orthogonal experimental workflow for evaluating comparative bioactivity.

References

  • Targeted inhibition of endoplasmic reticulum stress: New hope for renal fibrosis - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap - PMC. National Institutes of Health (NIH). Available at: [Link]

  • US5605930A - Compositions and methods for treating and preventing pathologies including cancer. Google Patents.
  • US5852056A - Phenylacetate and derivatives alone or in combination with other compounds against neoplastic conditions and other disorders. Google Patents.

Sources

A Comparative Guide to Validating the Enantiomeric Excess of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety.[1][2][3] The distinct pharmacological and toxicological profiles of enantiomers are well-documented, compelling regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to mandate rigorous stereospecific analysis of chiral drugs.[4][5][6] This guide provides a comprehensive comparison of analytical methodologies for validating the enantiomeric excess (ee) of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, a non-proteinogenic amino acid of significant interest in drug discovery.

The establishment of robust and reliable analytical methods for enantiomeric excess determination is a cornerstone of compliance with international guidelines, including the International Council for Harmonisation (ICH) Q6A specifications, which outline the test procedures and acceptance criteria for new drug substances.[7][8][9][10][11] This document will delve into the principles, protocols, and comparative performance of three primary techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC stands as the most prevalent technique for the separation and quantification of enantiomers, lauded for its high resolution, robustness, and versatility.[12] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.[13]

Mechanism of Separation: The enantioseparation on a CSP is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[13] The stability of these complexes is influenced by a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The enantiomer that forms the more stable complex will have a longer retention time, enabling separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including amino acids and their derivatives.[14]

Experimental Protocol: Chiral HPLC

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

Columns and Mobile Phases:

  • Method 1:

    • Column: CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Method 2:

    • Column: Lux® Cellulose-2, 5 µm, 4.6 x 250 mm

    • Mobile Phase: 0.1% Trifluoroacetic acid in Water / Acetonitrile (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess using the following formula:

    • ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_screening Column & Mobile Phase Screening cluster_optimization Method Optimization cluster_validation Method Validation (ICH Q2(R1)) Screen_Columns Screen Multiple CSPs (e.g., Polysaccharide-based) Initial_Separation Achieve Initial Enantioseparation Screen_Columns->Initial_Separation Screen_MP Test Various Mobile Phases (Normal & Reversed-Phase) Screen_MP->Initial_Separation Optimize_MP Fine-tune Mobile Phase Composition Specificity Specificity Optimize_MP->Specificity Optimize_Flow Adjust Flow Rate Linearity Linearity & Range Optimize_Flow->Linearity Optimize_Temp Optimize Column Temperature Accuracy Accuracy Optimize_Temp->Accuracy Precision Precision Specificity->Precision Robustness Robustness Linearity->Robustness Accuracy->Robustness Optimized_Method Optimized & Validated Chiral HPLC Method Precision->Optimized_Method Robustness->Optimized_Method Analyte Analyte: (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid Analyte->Screen_Columns Analyte->Screen_MP Initial_Separation->Optimize_MP Initial_Separation->Optimize_Flow Initial_Separation->Optimize_Temp

Caption: Workflow for Chiral HPLC Method Development.

Chiral Gas Chromatography (GC): A High-Sensitivity Alternative

Chiral Gas Chromatography is a powerful technique for the enantioseparation of volatile or semi-volatile compounds.[15] For non-volatile analytes like amino acids, derivatization is a necessary prerequisite to increase their volatility and thermal stability.[16][17]

Causality in Experimental Choices: The choice of derivatization reagent is critical and is guided by the need to create thermally stable and volatile derivatives with minimal racemization. A common two-step derivatization involves esterification of the carboxylic acid group followed by acylation of the amino group. The use of a chiral stationary phase, such as Chirasil-Val, which is a polysiloxane-anchored L-valine-tert-butylamide, allows for the direct separation of these derivatized enantiomers.[17][18]

Experimental Protocol: Chiral GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm ID).

Derivatization Reagents:

  • 3 M HCl in n-butanol

  • Heptafluorobutyric anhydride (HFBA)

  • Dichloromethane (DCM)

Procedure:

  • Derivatization:

    • Esterification: To a dried sample of the amino acid (approx. 100 µg), add 200 µL of 3 M HCl in n-butanol. Heat at 100°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

    • Acylation: To the dried residue, add 100 µL of DCM and 50 µL of HFBA. Heat at 150°C for 15 minutes. Cool and evaporate the excess reagent and solvent under nitrogen. Reconstitute the sample in a suitable solvent (e.g., ethyl acetate).[13]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Data Analysis: Integrate the peak areas of the two enantiomer derivatives in the extracted ion chromatogram. Calculate the enantiomeric excess as previously described for HPLC.

Workflow for Chiral GC-MS Analysis

GCMS_Workflow Start Amino Acid Sample Esterification Esterification (e.g., HCl in n-butanol) Start->Esterification Acylation Acylation (e.g., HFBA) Esterification->Acylation GC_Injection GC Injection Acylation->GC_Injection Chiral_Separation Separation on Chiral Column (e.g., Chirasil-L-Val) GC_Injection->Chiral_Separation MS_Detection MS Detection (SIM Mode) Chiral_Separation->MS_Detection Data_Analysis Data Analysis & ee Calculation MS_Detection->Data_Analysis

Caption: Workflow for Chiral GC-MS Analysis.

NMR Spectroscopy: A Non-Separative Approach

NMR spectroscopy offers a distinct advantage by enabling the determination of enantiomeric excess without the need for chromatographic separation.[13] This is achieved by converting the enantiomeric pair into diastereomers through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[13][19] These diastereomers exhibit different NMR spectra, allowing for their individual quantification.[13]

Principle of Diastereomeric Resolution: Enantiomers are spectroscopically indistinguishable in an achiral environment. However, upon interaction with a chiral auxiliary (CDA or CSA), they form diastereomeric species. These diastereomers have different spatial arrangements and, consequently, their corresponding nuclei experience different magnetic environments, leading to distinct chemical shifts in the NMR spectrum. The ratio of the integrals of these resolved signals directly reflects the enantiomeric ratio of the analyte.[20][21]

Experimental Protocol: NMR with a Chiral Solvating Agent

Instrumentation:

  • High-resolution NMR spectrometer (400 MHz or higher).

Reagents:

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) as the chiral solvating agent.

  • Deuterated chloroform (CDCl₃).

Procedure:

  • Sample Preparation: In an NMR tube, dissolve an accurately weighed amount of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid and a molar excess (typically 1.5-2.0 equivalents) of (R)-TFAE in approximately 0.6 mL of CDCl₃.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify a well-resolved proton signal of the analyte that shows distinct chemical shifts for the two diastereomeric complexes (e.g., the α-proton).

    • Integrate the signals corresponding to the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess from the integral values.

Logical Relationship in NMR-based ee Determination

NMR_Logic Enantiomers Enantiomers (R & S) Spectroscopically Indistinguishable Diastereomeric_Complexes Formation of Diastereomeric Complexes (R-CSA & S-CSA) Enantiomers->Diastereomeric_Complexes CSA Chiral Solvating Agent (CSA) CSA->Diastereomeric_Complexes Distinct_Spectra Distinct NMR Spectra (Different Chemical Shifts) Diastereomeric_Complexes->Distinct_Spectra Quantification Integration of Resolved Signals Distinct_Spectra->Quantification ee_Calculation Calculation of Enantiomeric Excess Quantification->ee_Calculation

Caption: Logical Steps in NMR-based ee Determination.

Comparative Analysis of Techniques
FeatureChiral HPLCChiral GC-MSNMR Spectroscopy
Principle Chromatographic separation on a chiral stationary phase.Chromatographic separation of volatile derivatives on a chiral column.Formation of diastereomers with distinct NMR signals.
Sample Prep Minimal (dissolution in mobile phase).Multi-step derivatization required.Simple (dissolution with a chiral agent).
Sensitivity High (µg/mL to ng/mL).Very high (pg to fg).[13]Lower (mg scale).[13]
Analysis Time 10-30 minutes per sample.20-40 minutes per sample.5-15 minutes per sample.
Quantification Relative peak areas.Relative peak areas.Relative signal integrals (absolute molar ratio).
Key Advantage Robustness and wide applicability.High sensitivity and structural confirmation (MS).Non-separative, direct molar ratio determination.
Key Limitation Cost of chiral columns.Requires derivatization, potential for racemization.Lower sensitivity, potential for signal overlap.
Polarimetry: A Complementary Technique

While chromatographic and spectroscopic methods provide detailed information on enantiomeric composition, polarimetry offers a rapid and non-destructive measurement of the bulk optical activity of a sample.[1] It measures the rotation of plane-polarized light by a chiral substance in solution.[1] The specific rotation is a characteristic property of a chiral compound and can be used to confirm its identity and assess its enantiomeric purity, especially when one enantiomer is present in large excess.[1][22] However, polarimetry is generally less sensitive and accurate for determining low levels of enantiomeric impurity compared to chromatographic methods.[1]

Conclusion and Recommendations

The selection of an appropriate analytical method for validating the enantiomeric excess of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is contingent upon the specific requirements of the analysis.

  • Chiral HPLC is the recommended primary method for routine quality control and release testing due to its robustness, high resolution, and established acceptance by regulatory agencies.

  • Chiral GC-MS is a valuable alternative, particularly when very high sensitivity is required, such as in impurity profiling or bioanalytical studies.

  • NMR Spectroscopy serves as an excellent orthogonal method for confirmation and can be particularly useful for rapid screening and in situations where an absolute molar ratio without chromatographic separation is desired.

  • Polarimetry is a useful complementary technique for rapid identity confirmation and as a bulk purity check.

A comprehensive validation strategy should ideally employ at least two orthogonal methods to ensure the accuracy and reliability of the enantiomeric excess determination, thereby upholding the principles of scientific integrity and regulatory compliance in the development of new pharmaceutical entities.

References

  • Pätzold, R. (2004). Chiral Separation of Amino Acids by Gas Chromatography. SciSpace. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). European Pharmaceutical Review. [Link]

  • Significance and Applications of Polarimetry in Scientific Field. (2023, September 21). Research and Reviews. [Link]

  • Polarimeter Requirements for the Pharmaceutical Industry. (2025, November 6). Rudolph Research Analytical. [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000, May 1). European Medicines Agency (EMA). [Link]

  • How Polarimeters are Applied in Pharmaceutical Quality Control. (2025, February 14). Drawell. [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. gmp-compliance.org. [Link]

  • Measure Enantiomeric excess with Polarimeters. Schmidt + Haensch. [Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography. (2025, August 7). ResearchGate. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. ResearchGate. [Link]

  • ICH Q6A Guideline. IKEV. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021, February 14). PubMed. [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (2025, July 11). MDPI. [Link]

  • Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. (2016, October 12). MDPI. [Link]

  • Development of New Stereoisomeric Drugs. (1992, May 1). FDA. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25). Restek. [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. (2025, October 19). ResearchGate. [Link]

  • Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex. (2006). Sci-Hub. [Link]

  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. (2000, August 17). ACS Publications. [Link]

  • Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. (2025, July 11). Semantic Scholar. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). UNIPI. [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022, October 19). PMC. [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA. [Link]

  • Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. (2025, May 11). LinkedIn. [Link]

  • Guidance for Industry #169 - Drug Substance. Regulations.gov. [Link]

  • Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. (2022, July 18). RSC Publishing. [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (2024). Scientific Research Publishing. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. (2021, June 7). ResearchGate. [Link]

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics. PMC. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020, June 15). PubMed. [Link]

  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. (2021, November 10). PMC. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. [Link]

Sources

Analytical Standards for (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid Purity: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, self-validating analytical control strategy for unnatural amino acids (UAAs) is paramount. (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is a highly specialized chiral building block. The incorporation of the lipophilic, electron-withdrawing 3,5-dichlorophenyl moiety enhances proteolytic stability and target affinity in peptidomimetics[1]. However, this structural complexity demands rigorous analytical standards to quantify both enantiomeric excess (ee) and chemical purity .

This guide objectively evaluates the leading analytical methodologies, explains the physicochemical causality behind column and mobile phase selections, and provides field-proven, self-validating protocols.

Analytical Workflow Architecture

To achieve comprehensive purity profiling, the analytical workflow must be bifurcated. Chemical impurities (e.g., synthesis by-products, unreacted starting materials) and chiral impurities (the (S)-enantiomer) possess fundamentally different physicochemical properties, necessitating orthogonal techniques.

Workflow Start Sample: (R)-2-Amino-4-(3,5-dichlorophenyl) butyric acid Split1 Chemical Purity (Related Substances) Start->Split1 Split2 Enantiomeric Excess (Chiral Purity) Start->Split2 RP_HPLC RP-HPLC (C18) Gradient Elution UV @ 220 nm Split1->RP_HPLC qNMR 1H-qNMR Internal Standard Absolute Purity Split1->qNMR Chiral_HPLC Chiral HPLC Polysaccharide CSP (e.g., Chiralpak IC) Split2->Chiral_HPLC CE Capillary Electrophoresis Cyclodextrin Modifier Split2->CE

Analytical workflow decision tree for comprehensive UAA purity assessment.

Enantiomeric Excess (ee) Determination: Method Comparison

The zwitterionic nature of unprotected amino acids historically made chiral resolution difficult without pre-column derivatization. However, modern Chiral Stationary Phases (CSPs) allow for direct analysis. The industry standards for this class of molecules are Polysaccharide-based CSPs and Macrocyclic Glycopeptides [2].

Quantitative Method Comparison
Analytical MethodStationary Phase / ModifierResolution (

)
LOD / LOQRun TimeCost / Complexity
Chiral HPLC (Polysaccharide) Cellulose tris(3,5-dichlorophenyl carbamate)> 2.50.05% / 0.1%15–25 minHigh column cost, low operational complexity
Chiral HPLC (Glycopeptide) Chirobiotic T (Teicoplanin)1.8 – 2.20.1% / 0.3%20–30 minModerate cost, excellent for underivatized AAs
Capillary Electrophoresis (CE)

-Cyclodextrin (Chiral selector in buffer)
1.5 – 2.00.5% / 1.0%10–15 minLow consumable cost, high optimization complexity

Causality of Selection: We prioritize Cellulose tris(3,5-dichlorophenyl carbamate) (e.g., Chiralpak IC, Blossmate Cellu-DR) for this specific analyte[2][3]. The structural homology between the analyte's 3,5-dichlorophenyl tail and the CSP's derivatized phenyl groups maximizes


 stacking interactions, while the carbamate linkages provide critical hydrogen bonding sites for the amino acid backbone.

Mechanism Analyte (R)-Enantiomer Analyte CSP Cellulose tris(3,5-dichlorophenyl carbamate) CSP Analyte->CSP Hydrogen Bonding (Amine/Carboxyl to Carbamate) Analyte->CSP Pi-Pi Interactions (Dichlorophenyl Rings) Analyte->CSP Steric Inclusion (Polysaccharide Cavity)

Three-point chiral recognition mechanism between the analyte and a halogenated CSP.

Self-Validating Protocol: Chiral HPLC for ee%

To ensure trustworthiness, this protocol utilizes a self-validating System Suitability Test (SST) sequence.

1. Chromatographic Conditions:

  • Column: Cellulose tris(3,5-dichlorophenyl carbamate) (250 mm × 4.6 mm, 5 µm)[3].

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) / Diethylamine (DEA) (80:20:0.1:0.1 v/v).

    • Mechanistic Note: TFA suppresses the ionization of the carboxylic acid (

      
      ), and DEA suppresses the primary amine (
      
      
      
      ). This neutralizes the zwitterion, enabling optimal interaction with the normal-phase CSP without severe peak tailing.
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm (capturing the strong absorbance of the dichlorophenyl

    
     transition).
    

2. Execution & Validation Sequence:

  • Blank Injection (Diluent): Run to confirm no ghost peaks or carryover at the expected retention times.

  • SST Injection (Racemic Standard): Inject a 1:1 mixture of (R)- and (S)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid.

    • Acceptance Criteria: Resolution (

      
      ) between enantiomers must be 
      
      
      
      .
  • Sensitivity Check (LOQ Standard): Inject the (S)-enantiomer at 0.1% of the nominal sample concentration.

    • Acceptance Criteria: Signal-to-Noise (S/N)

      
      .
      
  • Sample Injection: Inject the (R)-enantiomer batch sample. Calculate ee% using peak area normalization.

Chemical Purity & Related Substances: Method Comparison

While chiral columns resolve enantiomers, they often lack the theoretical plate count necessary to separate closely related chemical impurities (e.g., des-chloro or mono-chloro synthetic intermediates). For this, Reversed-Phase HPLC (RP-HPLC) is the gold standard, occasionally supplemented by Quantitative NMR (qNMR) for absolute purity verification.

Quantitative Method Comparison
Analytical MethodPrimary UtilitySpecificityLOD / LOQRun Time
RP-HPLC-UV (C18) Routine batch release, related substancesHigh (Chromatographic)0.01% / 0.05%20 min
LC-MS/MS Impurity identification, genotoxic trackingVery High (Mass/Charge)< 0.001%25 min
1H-qNMR Absolute primary standard qualificationModerate (Overlapping shifts)~1.0%5 min
Self-Validating Protocol: RP-HPLC for Chemical Purity

1. Chromatographic Conditions:

  • Column: High-density end-capped C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Mechanistic Note: The highly hydrophobic 3,5-dichlorophenyl group causes strong retention on C18 phases. A gradient elution is required to elute the main peak sharply while separating more polar impurities early in the run.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 220 nm.

2. Execution & Validation Sequence:

  • Blank Injection: Verify baseline stability during the gradient shift.

  • SST Injection (100% Target Concentration):

    • Acceptance Criteria: Tailing factor (

      
      ) 
      
      
      
      . Theoretical plates (
      
      
      )
      
      
      .
  • Spiked Impurity Standard: Inject the main analyte spiked with known synthetic intermediates (e.g., 2-amino-4-phenylbutyric acid).

    • Acceptance Criteria: Resolution (

      
      ) between the main peak and the closest eluting impurity 
      
      
      
      .

Conclusion

For the rigorous analytical control of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, a dual-method approach is mandatory. Chemical purity is best established via gradient RP-HPLC utilizing TFA as an ion-pairing agent to manage the zwitterionic backbone. Enantiomeric excess is most efficiently determined using a Cellulose tris(3,5-dichlorophenyl carbamate) chiral stationary phase, which leverages the structural homology of the analyte's halogenated aromatic ring to achieve baseline resolution (


) of the (S)-enantiomer.

References

  • Source: dokumen.
  • Source: chromatographyonline.
  • Title: Blossmate Cellu-DR, 5µm, 4.6×150mm (1pcs/pk)

Sources

Safety Operating Guide

(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized unnatural amino acids requires moving beyond generic safety data sheets to implement rigorous, field-proven operational protocols. (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (ADPB) is a highly valuable structural motif in drug discovery, frequently utilized as a carrier molecule for radiotheranostic agents targeting the L-type amino acid transporter 1 (LAT1) in oncology research ()[1].

However, the presence of the 3,5-dichlorophenyl moiety introduces specific environmental and toxicological hazards[1]. Halogenated aromatic compounds are highly recalcitrant to biological degradation and pose significant risks to aquatic ecosystems[2][3]. Proper disposal is not merely a regulatory formality; it is a self-validating system of laboratory safety designed to prevent environmental contamination, avoid the synthesis of toxic byproducts during waste processing, and strictly control hazardous waste management costs[4][5].

Below is the comprehensive, step-by-step operational guide for the proper handling, segregation, and disposal of ADPB.

I. Chemical & Hazard Profile Summary

Before executing any disposal protocol, personnel must understand the quantitative and qualitative hazard profile of the target molecule. Extrapolated from structurally analogous dichlorophenyl derivatives, the handling parameters are summarized below[2][6][7]:

Property / Hazard ParameterOperational DescriptionGHS Classification / Indicator
Chemical Identity (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acidCAS: 1260597-00-9 (S-enantiomer reference)[8]
Physical State Solid (Off-white to beige powder)N/A
Mammalian Toxicity Harmful if swallowed; Irritating to skin/eyesAcute Tox. 4 (H302), Skin Irrit. 2 (H315)[6][7]
Environmental Hazard Toxic to aquatic life; highly persistentAquatic Chronic 2 (H411)[2][9]
Waste Classification Halogenated Organic WasteRCRA Characteristic (Cradle-to-Grave)[4][10]

II. Waste Segregation Workflow

The fundamental rule of halogenated waste management is strict segregation. Mixing halogenated waste (like ADPB) with non-halogenated waste automatically converts the entire volume into a halogenated stream, dramatically increasing disposal costs and complicating the incineration process[4][5].

G Start ADPB Waste Generation Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Reaction Mixtures, HPLC) Start->Liquid Halo Halogenated Waste Stream (Requires High-Temp Incineration) Solid->Halo Org Organic Solvents (DMSO, MeOH, ACN) Liquid->Org Aq Aqueous Solutions (Buffers, Wash) Liquid->Aq Org->Halo If >1% Halogens NonHalo Non-Halogenated Waste (DO NOT MIX) Org->NonHalo If Halogen-Free Aq->Halo Contaminated

Workflow for segregating and disposing of halogenated ADPB waste streams.

III. Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Powders, PPE, and Consumables)

Solid waste includes residual ADPB powder, contaminated weighing boats, spatulas, and disposable PPE (nitrile gloves)[5][11].

  • Collection: Gather all solid waste contaminated with ADPB into a chemically compatible, puncture-resistant container (e.g., rigid HDPE drum or bucket)[5].

  • Labeling: Explicitly label the container as "Hazardous Solid Waste - Halogenated Organics (Contains Dichlorophenyl derivatives)"[5].

  • Storage: Store the container in a designated secondary containment tray in a cool, dry, well-ventilated area, strictly isolated from strong oxidizers or strong bases[2][11].

  • Disposal Execution: Transfer the sealed container to your facility's Environmental Health & Safety (EHS) team for high-temperature incineration[12].

Scientific Causality: Why high-temperature incineration? The 3,5-dichlorophenyl ring is exceptionally stable[13]. If disposed of in standard municipal landfills, it will leach into groundwater[3]. If burned at low temperatures, halogenated aromatics can undergo thermal recombination to form highly toxic polychlorinated dibenzodioxins (PCDDs)[3]. High-temperature incineration (>1000°C) equipped with alkaline scrubbers is required to fully cleave the C-Cl bonds and neutralize the resulting hydrogen chloride (HCl) gas.

Protocol B: Liquid Waste Management (Reaction Mixtures & HPLC Effluents)

Because ADPB is an amino acid, it exhibits zwitterionic properties, making it soluble in both organic solvents (DMSO, DMF) and acidic/basic aqueous solutions (e.g., HPLC mobile phases containing 0.1% TFA)[5][8].

  • Segregation: Direct all liquid waste containing ADPB into a dedicated carboy labeled "Halogenated Solvent Waste"[5].

  • Threshold Verification: If ADPB was dissolved in non-halogenated solvents (e.g., Methanol, Acetonitrile), the entire mixture must be classified as Halogenated Waste if the halogen content exceeds standard EPA thresholds (typically >1% by volume) ()[4][14].

  • Aqueous Prohibition: Never pour aqueous HPLC effluents containing ADPB down the drain. The Clean Water Act and RCRA prohibit discharging toxic, persistent halogenated organics into municipal sewers[4][5].

  • Incompatibility Check: Ensure the halogenated waste carboy does not contain azide solutions, heavy metals, or strong alkali metals, which can react exothermically with halogenated compounds[5].

Protocol C: Emergency Spill Response and Decontamination

In the event of an accidental powder spill on the benchtop or floor, execute the following containment protocol[9][11]:

  • Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE: double nitrile gloves, tightly fitting safety goggles, and a P100 particulate respirator if aerosolized dust is present[6][11].

  • Suppress Aerosolization: Do not dry-sweep or use a standard vacuum, which will disperse fine, irritating particulates into the ambient air[6][11]. Instead, gently cover the spilled powder with a paper towel dampened with a mild, compatible solvent (e.g., isopropanol or ethanol).

  • Mechanical Collection: Use a non-sparking scoop or spatula to carefully transfer the dampened powder and paper towels into a hazardous waste container[6][11].

  • Chemical Decontamination: Wash the affected surface thoroughly with the dampening solvent to dissolve residual traces, followed by a secondary wash with laboratory detergent and water[11]. Collect all liquid washings into the Halogenated Liquid Waste stream.

IV. Regulatory & Logistical Compliance (EPA/RCRA)

Under the U.S. Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are subject to "Cradle-to-Grave" liability[4][10].

  • While ADPB itself is not specifically "P" or "U" listed, it triggers characteristic waste protocols due to its toxicity and environmental persistence[4][10].

  • If ADPB is mixed with F-listed solvents (e.g., methylene chloride, methanol) during synthesis or purification, the resulting effluent must be managed under the strict F001-F005 waste codes[14][15].

  • Ensure your institutional waste broker is fully permitted to transport and destroy halogenated characteristic waste, providing you with a signed manifest confirming final destruction[4].

V. References

  • Holik, H. A., Ibrahim, F. M., Fatah, A. L., Achmad, A., & Kartamihardja, A. H. S. (2021). "In Silico Studies of (S)-2-Amino-4-(3,5-Dichlorophenyl) Butanoic Acid Against LAT1 as a Radiotheranostic Agent of Cancer." International Journal of Applied Pharmaceutics, 13(Special Issue 4), 239-243. URL:[Link]

  • Hazardous Waste Experts. (2022). "Guidelines for Solvent Waste Recycling and Disposal." URL:[Link]

  • AllSource Environmental. (2025). "Guidelines for Solvent Waste Recycling & Disposal." URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." URL:[Link]

  • Auburn University Environmental Health & Safety. "Chemical Waste Management Guide." URL:[Link]

Sources

A Comprehensive Guide to the Safe Handling of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, a compound of interest for researchers and scientists. As Senior Application Scientists, our goal is to empower you with field-proven insights and a deep understanding of the causality behind our recommended safety protocols.

Hazard Identification and Risk Assessment: Understanding the Compound

(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is a derivative of butyric acid containing a dichlorinated phenyl ring. While specific toxicological data for this exact compound is not widely available, the safety profile can be inferred from its structural analogue, (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, and the general properties of chlorinated aromatic compounds.

The known hazards associated with the (S)-enantiomer include:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

Given these hazards, a thorough risk assessment is the foundational step before any handling. This involves evaluating the quantity of the substance being used, the potential for dust or aerosol generation, and the duration of the handling procedures.

Engineering Controls: The First Line of Defense

Before resorting to personal protective equipment (PPE), it is crucial to implement robust engineering controls to minimize exposure.

  • Chemical Fume Hood: All work with (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, especially when handling the solid form or preparing solutions, should be conducted within a certified chemical fume hood.[1][2] This is the primary engineering control to prevent inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3][4][5]

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory surfaces.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the last line of defense and must be selected based on a comprehensive risk assessment.[1] The following PPE is mandatory when handling (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid.

  • Chemical Splash Goggles: At a minimum, chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 are required to protect against splashes.[1][3][7][8]

  • Face Shield: In situations with a higher risk of splashes, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to chemical splash goggles.[1][4]

  • Laboratory Coat: A properly fitting lab coat, fully buttoned, is required to protect the skin and personal clothing.[1]

  • Chemical-Resistant Gloves: The choice of glove material is critical due to the presence of the chlorinated phenyl group.[1]

    • Recommended Materials: For extended contact or immersion, gloves made of Viton® or Silver Shield® are recommended for their high resistance to chlorinated solvents.[7][9] For incidental contact, nitrile gloves may be sufficient, but they offer less protection against chlorinated compounds.[8][10] Always consult the glove manufacturer's chemical resistance guide.

    • Glove Removal: Use proper glove removal techniques to avoid skin contact with the outer surface of the glove.[8] Wash hands thoroughly after removing gloves.[3][11]

  • Closed-Toe Shoes: Never wear open-toed shoes, sandals, or perforated shoes in the laboratory.[7][10]

When engineering controls like a fume hood are properly used, respiratory protection is generally not required.[3] However, if a risk assessment determines a potential for inhalation exposure above acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]

Safe Handling and Storage: Procedural Best Practices
  • Avoid Dust Formation: When handling the solid compound, take care to avoid generating dust.[3][5]

  • Labeling: Ensure all containers are clearly and accurately labeled with the full chemical name and any relevant hazard warnings.[10][11]

  • Storage: Store (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep it away from incompatible materials such as strong oxidizing agents.[14]

  • Transporting: When moving the chemical, use a secondary container to mitigate the risk of spills.[10]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Cleanup:

    • Small Spills: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[3]

    • Large Spills: For larger spills, evacuate the area and alert your institution's safety office.[1]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5][12]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3][5]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][12]

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5][12]

Waste Disposal: Environmental Responsibility

As a halogenated organic compound, (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Halogenated organic waste must be collected in a separate, designated, and clearly labeled waste container from non-halogenated waste.[2][14][15][16]

  • Containerization: Use appropriate, leak-proof containers with screw-top caps for waste collection.[14][16] The use of metal cans is not recommended as halogenated compounds can produce acids that corrode metal.[6]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a list of its contents.[14][15]

  • Regulations: Dispose of all waste in accordance with local, state, and federal environmental regulations.[3] Do not pour chemical waste down the drain.[2][6]

Visualizing Your Safety Workflow

To aid in the decision-making process for handling (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, the following workflow diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) and Conduct Risk Assessment B Verify Functionality of Engineering Controls (Fume Hood) A->B C Select and Inspect Appropriate PPE B->C D Work within a Chemical Fume Hood C->D Proceed to Handling E Handle Compound (Weighing, Dissolving, etc.) D->E F Properly Label All Solutions and Samples E->F G Decontaminate Work Area F->G Complete Handling H Segregate Halogenated Waste G->H I Dispose of Waste in Labeled Containers H->I J Remove and Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid.

Quantitative Data Summary: PPE Selection

Protection Type Minimum Requirement Enhanced Protection (High-Risk Scenarios)
Eye Protection Chemical Splash GogglesChemical Splash Goggles and Full-Face Shield
Hand Protection Nitrile Gloves (Incidental Contact)Viton® or Silver Shield® Gloves (Extended Contact)
Body Protection Cotton Lab CoatChemical-Resistant Apron or Coveralls
Respiratory Not Required with Fume HoodNIOSH-Approved Respirator (Based on Risk Assessment)

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem.
  • Safe Handing & Disposal of Organic Substances - HSC Chemistry & Physics.
  • Safety Data Sheet.
  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • 7.2 Organic Solvents | Environment, Health and Safety.
  • 2-Amino-4,4,4-trifluorobutyric acid - Synquest Labs.
  • FMOC-(R)-3-AMINO-4-(3,4-DICHLORO-PHENYL)-BUTYRIC ACID Safety Data Sheets.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Halogenated Solvents.
  • Organic Solvent Waste Disposal - Safety & Risk Services.
  • Personal Protective Equipment: Hands.
  • Amino Acid Set - SAFETY DATA SHEET.
  • (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid - Sigma-Aldrich.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.